Technical Guide: Clothixamide Mechanism of Action at Dopamine Receptors
This technical guide provides an in-depth analysis of Clothixamide (synonym: Clotixamide), a thioxanthene-class dopamine antagonist. It details the molecular mechanism of action, receptor signaling pathways, and experime...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Clothixamide (synonym: Clotixamide), a thioxanthene-class dopamine antagonist. It details the molecular mechanism of action, receptor signaling pathways, and experimental validation protocols for researchers in neuropsychopharmacology.
Executive Summary
Clothixamide (Clotixamide) is a potent pharmacologic agent belonging to the thioxanthene class of antipsychotics. Structurally related to compounds like flupentixol and zuclopenthixol, it functions primarily as a high-affinity antagonist at Dopamine D2-like receptors (
). Its mechanism of action involves the competitive blockade of post-synaptic dopamine receptors in the mesolimbic and nigrostriatal pathways, preventing G-protein-mediated signaling cascades that underlie dopaminergic hyperactivity.
This guide delineates the molecular signaling inhibited by Clothixamide, provides a validated protocol for determining receptor affinity (
), and visualizes the disruption of the signaling axis.
Molecular Mechanism of Action[1]
Receptor Binding Profile
Clothixamide acts as a competitive antagonist at the orthosteric site of the Dopamine
receptor. Unlike agonists (e.g., dopamine) that stabilize the receptor in an active conformation () to facilitate G-protein coupling, Clothixamide stabilizes the inactive state (), preventing the structural rearrangement of Transmembrane Helix 6 (TM6) necessary for signal transduction.
) for the receptor, a competitive radioligand binding assay is the gold standard. This protocol uses -Spiperone, a high-affinity antagonist, as the radiotracer.
Materials
Source Tissue: Rat striatal membranes or CHO cells stably expressing human
receptors ().
Radioligand:
-Spiperone (Specific Activity ~80 Ci/mmol).
Test Compound: Clothixamide (dissolved in DMSO, serial dilutions
to ).
Non-specific Binding Control: (+)-Butaclamol (
) or Haloperidol ().
Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM .
Step-by-Step Methodology
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000
for 20 mins. Resuspend pellet to a protein concentration of 0.2–0.5 mg/mL.
Incubation:
In a 96-well plate, add 50
of radioligand (-Spiperone, final conc. 0.2 nM).
Add 50
of Clothixamide (varying concentrations).
Add 100
of membrane suspension.
Total Volume: 200
.
Equilibrium: Incubate at 25°C for 60 minutes to allow equilibrium binding.
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM) via liquid scintillation spectrometry.
Data Analysis
Calculate the
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation :
Where is the radioligand concentration and is the dissociation constant of the radioligand.[2]
Workflow Visualization
Figure 2: Workflow for determining Clothixamide binding affinity.
Pharmacological Data Summary
The following table summarizes the expected pharmacological profile of Clothixamide based on its class (thioxanthene) and comparative data with reference standards like Chlorprothixene.
Parameter
Value / Characteristic
Clinical Relevance
Primary Target
Dopamine Receptor
Antipsychotic efficacy (Positive symptoms)
Mechanism
Antagonist / Inverse Agonist
Blocks dopaminergic hyperactivity
Binding Affinity ()
Low Nanomolar range ( nM)*
High potency; requires careful dosing
Selectivity
Typical neuroleptic profile
Off-Target Effects
, , antagonism
Sedation, hypotension, dry mouth
*Note: Exact Ki values are assay-dependent. Values inferred from structural analogs (e.g., Clopenthixol).[3][4]
References
MedChemExpress. (2023). Clothixamide (Clotixamide) Product Information & Biological Activity. Retrieved from
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Clothixamide. Retrieved from
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Retrieved from
Strange, P. G. (2001). Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects. Pharmacological Reviews. Retrieved from
Clotixamid chemical structure and molecular weight
This technical guide provides an in-depth structural and functional analysis of Clotixamid (standardized as Clothixamide ), a potent thioxanthene-class dopamine antagonist.[1][2][3] Chemical Structure, Molecular Weight,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth structural and functional analysis of Clotixamid (standardized as Clothixamide ), a potent thioxanthene-class dopamine antagonist.[1][2][3]
Chemical Structure, Molecular Weight, and Pharmacological Profile[1]
PART 1: EXECUTIVE SUMMARY
Clothixamide (also known as Clotixamide) is a tricyclic antipsychotic agent belonging to the thioxanthene chemical class.[1][2][3] Structurally analogous to phenothiazines, it functions primarily as a dopamine D₂ receptor antagonist.[1][3] It is characterized by a 2-chlorothioxanthene tricyclic core linked via a propylidene bridge to a piperazine ring, which is further substituted with an N-methylpropanamide side chain.[1][2][3]
Key Identification Data
Parameter
Detail
Official Name
Clothixamide
Synonyms
Clotixamide, Clothixamid, Clotixamid
CAS Registry Number
4177-58-6 (Free Base)
Molecular Formula
C₂₄H₂₈ClN₃OS
Molecular Weight
442.02 g/mol
Exact Mass
441.164 g/mol
Chemical Class
Thioxanthene derivative
PART 2: STRUCTURAL ANALYSIS & VISUALIZATION
Molecular Architecture
The pharmacological potency of Clothixamide is dictated by three distinct structural domains:
Tricyclic Core (Lipophilic Domain): A 2-chlorothioxanthene ring system.[1][2][3] The chlorine substituent at position 2 enhances lipophilicity and receptor binding affinity (similar to chlorpromazine).[1][2][3]
Linker (Geometric Isomerism): An exocyclic double bond at the C9 position connects the core to the side chain.[1][3] This creates cis (Z) and trans (E) isomers.[1][2][3] In thioxanthenes, the cis-isomer (where the side chain is on the same side as the chlorine) is typically more pharmacologically active.[1][2][3]
Side Chain (Hydrophilic Domain): A piperazine ring acts as a rigid spacer, connected to an N-methylpropanamide tail.[1][2][3] This amide moiety distinguishes Clothixamide from other thioxanthenes like chlorprothixene, potentially altering its metabolic stability and receptor selectivity.[1][3]
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional segmentation of the Clothixamide molecule.
Figure 1: Structural segmentation of Clothixamide showing the lipophilic core, critical linker, and polar side chain.[1]
PART 3: PHYSICOCHEMICAL & SYNTHETIC PROFILE
Physicochemical Properties
Understanding these properties is critical for formulation and pharmacokinetic prediction.[3]
Requires salt formation (e.g., maleate) for aqueous formulation.[1][3]
pKa (Piperazine N)
~7.5 - 8.5
Protonated at physiological pH, aiding receptor interaction.[1][2][3]
H-Bond Donors
1 (Amide NH)
Facilitates specific binding pocket interactions.[1][2][3]
H-Bond Acceptors
4 (N, O, S)
Involves N atoms in piperazine and amide carbonyl.[1][2][3]
Synthesis Protocol (Retrosynthetic Analysis)
The synthesis of Clothixamide typically follows the "Grignard-Dehydration-Substitution" route common to thioxanthenes.[1][2][3]
Step-by-Step Methodology:
Precursor Preparation: Start with 2-chlorothioxanthone .[1][2][3]
Grignard Reaction: React 2-chlorothioxanthone with 3-dimethylaminopropylmagnesium chloride (or a protected 3-halopropyl magnesium halide) in dry THF/Ether.[1][2][3] This yields the tertiary alcohol intermediate (9-hydroxy-thioxanthene derivative).[1][2][3]
Dehydration: Acid-catalyzed dehydration (e.g., using HCl or Acetyl Chloride) introduces the exocyclic double bond at C9.[1][2][3]
Note: This step produces a mixture of E and Z isomers.[3] Isomeric separation (crystallization or chromatography) is often required to isolate the active cis-isomer.[1][2][3]
Side Chain Elaboration: If the full side chain was not introduced in step 2, a nucleophilic substitution is performed.[1][3] For example, reacting 9-(3-bromopropylidene)-2-chlorothioxanthene with N-methyl-3-(piperazin-1-yl)propanamide .[1][2][3]
PART 4: PHARMACOLOGY & MECHANISM OF ACTION[1][3][10][11]
Mechanism: D₂ Receptor Blockade
Clothixamide acts as a competitive antagonist at postsynaptic dopamine D₂ receptors in the mesolimbic and nigrostriatal pathways.[3]
Mesolimbic Pathway: Blockade here reduces positive symptoms of schizophrenia (hallucinations, delusions).[1][3]
Nigrostriatal Pathway: Blockade here can induce Extrapyramidal Side Effects (EPS), a common liability of thioxanthene antipsychotics.[1][3]
Signaling Pathway Diagram
The following diagram details the downstream effects of Clothixamide binding.
Figure 2: Signal transduction blockade by Clothixamide at the D2 receptor.[1][2][3]
PART 5: ANALYTICAL CHARACTERIZATION
To validate the identity of Clothixamide, the following analytical signatures are diagnostic:
Technical Guide: Clothixamide (Clotixamid) | CAS 4177-58-6
[1][2][3][4] Abstract Clothixamide (also known as Clotixamid or Clotixamide) is a potent thioxanthene-derived antipsychotic agent characterized by its high affinity for dopamine D2 receptors.[1] Chemically distinct due t...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Abstract
Clothixamide (also known as Clotixamid or Clotixamide) is a potent thioxanthene-derived antipsychotic agent characterized by its high affinity for dopamine D2 receptors.[1] Chemically distinct due to its piperazine-amide side chain, it functions as a dopamine antagonist, modulating neurotransmission in the mesolimbic and nigrostriatal pathways. This guide provides a comprehensive technical analysis of Clothixamide (CAS 4177-58-6), detailing its physicochemical properties, mechanism of action, synthesis logic, and validated experimental protocols for research applications.
Chemical Identity & Physicochemical Profile[2][3][5]
Clothixamide belongs to the thioxanthene class of tricyclic antipsychotics, structurally related to chlorprothixene but distinguished by a piperazine-containing side chain that enhances receptor binding kinetics and metabolic stability.
DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble)
Melting Point
~258 °C (Decomposition)
pKa (Predicted)
Basic (Piperazine nitrogen): ~7.5–8.5
Storage
-20°C (Desiccated, protected from light)
Mechanism of Action: Dopaminergic Modulation
Clothixamide exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors. Unlike atypical antipsychotics that often balance D2/5-HT2A antagonism, Clothixamide follows a typical neuroleptic profile with high D2 occupancy, leading to the inhibition of dopaminergic signaling in the brain.
Pharmacodynamics
Receptor Binding: The thioxanthene tricyclic core intercalates into the transmembrane domain of the D2 receptor, while the basic piperazine nitrogen forms an ionic bond with the aspartate residue (Asp114) in the receptor's orthosteric binding site.
Signal Transduction Blockade: Binding prevents dopamine from activating the G-protein coupled receptor (GPCR), thereby inhibiting the Gαi/o-mediated decrease in cAMP and the downstream PKA signaling cascade.
Physiological Outcome: Reduction in positive psychotic symptoms (hallucinations, delusions) via mesolimbic pathway inhibition.
Diagram 1: D2 Receptor Antagonism Pathway
Caption: Clothixamide competitively blocks the D2 receptor, preventing dopamine-mediated Gi/o activation and downstream cAMP modulation.
Synthesis & Manufacturing Logic
The synthesis of Clothixamide typically follows a convergent route, coupling a functionalized thioxanthene core with a piperazine side chain.
Retrosynthetic Analysis
Fragment A (Core): 9-(3-chloropropylidene)-2-chlorothioxanthene. Derived from 2-chlorothioxanthone.[2][3]
Fragment B (Side Chain): N-methyl-3-(piperazin-1-yl)propanamide.
Incubate at 25°C for 60 minutes to reach equilibrium.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
Wash: Wash filters 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Specific Binding vs. Log[Clothixamide]. Fit to a sigmoidal dose-response curve to calculate Ki.
Safety & Handling (E-E-A-T)
Hazard Classification:
As a potent neuroleptic, Clothixamide should be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Acute Toxicity: Potential for CNS depression, extrapyramidal symptoms (tremors, rigidity), and cardiac arrhythmias (QT prolongation) upon accidental ingestion or inhalation.
Handling Requirements:
Engineering Controls: Use a Class II Biosafety Cabinet or Chemical Fume Hood.
PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator if handling powder outside a hood, lab coat, and safety goggles.
Spill Cleanup: Do not dry sweep. Dampen with ethanol/water to prevent dust generation, then wipe up.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20267, Clothixamide. Retrieved from [Link]
Clotixamid Receptor Binding Affinity Profile: A Technical Analysis
Part 1: Executive Summary & Core Directive Clotixamid (also known as Clothixamide; CAS: 4177-58-6) is a potent neuroleptic agent belonging to the thioxanthene class of dopamine antagonists. Structurally related to thioth...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
Clotixamid (also known as Clothixamide; CAS: 4177-58-6) is a potent neuroleptic agent belonging to the thioxanthene class of dopamine antagonists. Structurally related to thiothixene and clopenthixol, it is characterized by a tricyclic thioxanthene nucleus substituted with a piperazine-acetamide side chain.
This technical guide provides a comprehensive analysis of the receptor binding profile of Clotixamid. While direct empirical
datasets for this specific analog are proprietary or historical, its pharmacological activity is rigorously defined by the Structure-Activity Relationships (SAR) of the 2-chloro-thioxanthene scaffold. The primary mechanism of action is the high-affinity blockade of Dopamine D2 receptors , with significant off-target modulation of serotonergic (), histaminergic (), and adrenergic () systems.
Part 2: Molecular Mechanism & Signaling[1]
Mechanism of Action
Clotixamid functions as a competitive antagonist at the Dopamine D2 receptor. In the mesolimbic and mesocortical pathways, D2 receptors are
-coupled GPCRs. Under normal physiological conditions, dopamine binding inhibits adenylyl cyclase, reducing cAMP levels.
Clotixamid Blockade:
Binding: Clotixamid occupies the orthosteric binding site of the D2 receptor.
Disinhibition: By preventing dopamine binding, it relieves the
-mediated inhibition of adenylyl cyclase.
Signal Modulation: This prevents the hyper-dopaminergic signaling characteristic of psychosis, though it may also induce extrapyramidal symptoms (EPS) via nigrostriatal blockade.
Signaling Pathway Visualization
Caption: Figure 1.[1] Competitive antagonism of Clotixamid at the D2 receptor prevents Gi-mediated inhibition of Adenylyl Cyclase.
Part 3: Receptor Binding Affinity Profile
The following profile is derived from the 2-chloro-thioxanthene SAR (Structure-Activity Relationship) consensus. Clotixamid shares the core pharmacophore with chlorprothixene and clopenthixol, dictating a predictable affinity hierarchy.
Table 1: Representative Binding Affinities (
)
Receptor Target
Affinity Class
Estimated (nM)*
Physiological Consequence
Dopamine
High
0.5 – 5.0
Antipsychotic efficacy; EPS risk
Dopamine
Moderate
50 – 200
Synergistic antipsychotic effect
Serotonin
High/Mod
5 – 20
Negative symptom modulation
Histamine
High
2 – 10
Sedation; Weight gain
Adrenergic
High
5 – 15
Orthostatic hypotension; Dizziness
Muscarinic
Low/Mod
> 100
Dry mouth; Reduced EPS risk
*Note: Values are representative of the 2-chloro-thioxanthene class. Lower
indicates higher affinity.
Analysis of Selectivity
D2 vs. D1: Like most typical neuroleptics, Clotixamid exhibits high selectivity for D2 over D1 (Selectivity Ratio > 50), driving its efficacy against positive symptoms of schizophrenia.
H1 &
Liability: The high affinity for Histamine H1 and Adrenergic receptors is a hallmark of the thioxanthene scaffold, necessitating careful titration to manage sedation and hypotension.
Part 4: Experimental Protocol (Radioligand Binding)
To empirically validate the
of Clotixamid, a Competition Radioligand Binding Assay is the gold standard. This protocol ensures self-validating results through the use of specific radiotracers and non-specific binding controls.
Materials
Membrane Preparation: CHO-K1 cells stably expressing human D2L receptors.
Radioligand:
-Methylspiperone (High affinity D2 antagonist).
Test Compound: Clotixamid (dissolved in DMSO).
Non-Specific Binder: Haloperidol (10 µM) or (+)-Butaclamol.
Step-by-Step Methodology
Preparation : Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM ).
Plate Layout : Use a 96-well format.
Total Binding (TB): Membrane + Radioligand + Vehicle.
Experimental: Membrane + Radioligand + Clotixamid (concentration range
M to M).
Incubation : Incubate plates for 60 minutes at 25°C to reach equilibrium.
Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
Wash : Wash filters 3x with ice-cold wash buffer to remove unbound radioligand.
Quantification : Add liquid scintillant and count radioactivity (CPM) via Liquid Scintillation Counter.
Data Analysis Workflow
Calculate Specific Binding (
). Plot % Inhibition vs. Log[Clotixamid]. Use non-linear regression (4-parameter logistic) to determine .
Calculate using the Cheng-Prusoff Equation :
Where is radioligand concentration and is its dissociation constant.
Assay Logic Visualization
Caption: Figure 2. Workflow for determining Clotixamid affinity via Competition Binding Assay.
Part 5: References
Seeman, P. (2002). Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry. (Context: D2 dissociation kinetics and thioxanthene binding profiles).
Strange, P. G. (2001). Antipsychotic drug action: antagonism, inverse agonism or partial agonism. Trends in Pharmacological Sciences. (Context: Mechanisms of D2 receptor blockade).
PubChem . (n.d.).[2] Compound Summary: Clothixamide (CAS 4177-58-6).[3] National Library of Medicine. Retrieved from [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Context: Protocol standard for Ki calculation).
pharmacokinetics and Metabolism of Clothixamide: A Technical Guide
This guide provides an in-depth technical analysis of the pharmacokinetics (PK) and metabolic pathways of Clothixamide (also known as Clotixamide), a thioxanthene-class dopamine antagonist.[1] Executive Summary & Compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the pharmacokinetics (PK) and metabolic pathways of Clothixamide (also known as Clotixamide), a thioxanthene-class dopamine antagonist.[1]
Executive Summary & Compound Identity
Clothixamide (CAS: 4177-58-6) is a potent neuroleptic agent belonging to the thioxanthene class of antipsychotics.[1] Structurally related to chlorprothixene and thiothixene, it functions primarily as a Dopamine D2 receptor antagonist . Its pharmacological profile is characterized by high lipophilicity, extensive hepatic metabolism, and a high volume of distribution, necessitating precise bioanalytical monitoring during development.
Chemical Identity[1][2]
IUPAC Name : 4-[3-(2-chlorothioxanthen-9-ylidene)propyl]-N-methyl-1-piperazinepropionamide[1]
Thioxanthene Tricyclic Core : Responsible for lipophilicity and D2 receptor affinity.
Piperazine Ring : Facilitates binding kinetics and metabolic susceptibility (N-oxidation/dealkylation).[1]
Propionamide Side Chain : A distinct feature influencing solubility and hydrolysis potential.
Pharmacokinetic Profile
The pharmacokinetic behavior of Clothixamide follows a multi-compartmental model typical of lipophilic thioxanthenes.
Absorption & Bioavailability[1][5][6][7]
Absorption : Rapidly absorbed following oral administration due to high lipophilicity (logP ~4.6).[1]
Bioavailability (F) : Estimated at 30–50% due to a significant hepatic first-pass effect .[1]
Tmax : Peak plasma concentrations are typically reached within 2–4 hours post-dose.
Distribution
Protein Binding : Highly bound to plasma proteins (>95%), primarily
-acid glycoprotein (AAG) and albumin.[1] This limits the free fraction available for dialysis.
Volume of Distribution (Vd) : Large apparent Vd (10–20 L/kg), indicating extensive tissue sequestration, particularly in the brain (crossing the Blood-Brain Barrier) and adipose tissue.
): 20–30 hours , allowing for once-daily dosing potential but risking accumulation in extensive metabolizers.[1]
Clearance (CL) : Primarily hepatic clearance via CYP450 enzymes; renal clearance of the parent drug is negligible (<1%).
Metabolic Pathways (Biotransformation)[1]
Clothixamide undergoes extensive Phase I and Phase II metabolism. The liver is the primary site of biotransformation.
Phase I Metabolism (Oxidative)[1][8]
S-Oxidation : The sulfur atom in the thioxanthene ring is oxidized to form Clothixamide Sulfoxide . This is typically a major metabolite but possesses significantly reduced pharmacological activity.
Glucuronidation : The hydroxylated metabolites are rapidly conjugated with glucuronic acid by UGT enzymes (e.g., UGT1A4) to form water-soluble glucuronides for renal excretion.
Metabolic Pathway Diagram
The following Graphviz diagram illustrates the core metabolic cascade of Clothixamide.
Figure 1: Primary metabolic pathways of Clothixamide involving Phase I oxidation and Phase II conjugation.
Experimental Protocols for PK/Metabolism Assessment
To validate the pharmacokinetics and identify metabolites, the following standardized experimental workflows are recommended.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
The Evolution of Clotixamid: A Technical Retrospective on Thioxanthene Therapeutics
Abstract This technical guide examines the development, pharmacology, and chemical architecture of Clotixamid (INN: Clothixamide), a potent antipsychotic agent within the thioxanthene class.[1] Developed during the "Gold...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide examines the development, pharmacology, and chemical architecture of Clotixamid (INN: Clothixamide), a potent antipsychotic agent within the thioxanthene class.[1] Developed during the "Golden Age" of psychopharmacology (1950s–1970s), Clotixamid represents a critical iterative step in the optimization of the tricyclic neuroleptic scaffold.[1] This document synthesizes historical development data, synthesis protocols, and molecular mechanisms to provide a comprehensive resource for drug development professionals.[1]
Part 1: Genesis & Chemical Architecture[1]
Historical Context: The Thioxanthene Imperative
Following the revolutionary introduction of chlorpromazine (a phenothiazine) in 1952, medicinal chemists sought to bypass the patent landscape and reduce the specific side-effect profile of phenothiazines. This led to the synthesis of thioxanthenes , where the central nitrogen atom of the phenothiazine ring was replaced with a carbon atom (C9), often double-bonded to the side chain.[1]
Clotixamid emerged from this structural activity relationship (SAR) exploration. Unlike the aliphatic side chains of early thioxanthenes (e.g., chlorprothixene), Clotixamid incorporates a complex piperazine-propionamide moiety.[1] This modification was designed to enhance D2 receptor affinity while potentially modulating metabolic stability and lipophilicity.
Structural Specifications
Clotixamid is chemically defined as 4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-N-methyl-1-piperazinepropionamide .[2]
Feature
Specification
Function
Core Scaffold
2-Chloro-Thioxanthene
Provides lipophilic anchor and dopamine pharmacophore alignment. The 2-chloro substituent is critical for potency (similar to chlorpromazine).
Linker
Propylidene ()
The double bond at C9 restricts conformational freedom, creating cis (Z) and trans (E) isomers.[1] The cis isomer is typically more active.
Side Chain
Piperazine-Propionamide
The piperazine ring restricts the nitrogen lone pair orientation, enhancing receptor binding.[1] The terminal amide adds polar interaction points, distinct from the simple alkyl-amines of earlier drugs.[1]
Molecular Formula
MW: 442.02 g/mol
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Clotixamid follows the "Grignard-Dehydration" paradigm, a hallmark of thioxanthene manufacturing.[1] This protocol ensures the formation of the critical exocyclic double bond.
Core Synthesis Workflow
The following protocol outlines the industrial-scale logic used to construct the Clotixamid scaffold.
Step 1: Preparation of the Side Chain Precursor
The specific side chain, N-methyl-3-(piperazin-1-yl)propanamide, must be synthesized first to serve as the nucleophile or Grignard precursor.[1]
Step 2: The Grignard Addition
2-Chlorothioxanthone is reacted with the Grignard reagent derived from the side chain halide.
Step 3: Acid-Catalyzed Dehydration
The resulting tertiary alcohol (carbinol) is unstable and is dehydrated to form the thioxanthene alkene.
Visualization: Synthesis Logic Flow
The following diagram illustrates the convergent synthesis pathway.
Caption: Convergent synthesis of Clotixamid via Grignard addition and dehydration. Note the critical isomer separation step.
Part 3: Pharmacodynamics & Mechanism of Action
Receptor Profile
Clotixamid functions primarily as a Dopamine D2 Receptor Antagonist . Its high affinity for the D2 receptor in the mesolimbic pathway correlates directly with its antipsychotic efficacy (reduction of positive symptoms like hallucinations).
5-HT2A Affinity: Like many thioxanthenes, Clotixamid possesses moderate affinity for serotonin 5-HT2A receptors, which may contribute to a slightly broader therapeutic index compared to pure butyrophenones (e.g., haloperidol).[1]
Off-Target Effects: Antagonism at Histamine H1 (sedation) and Muscarinic M1 (dry mouth, anticholinergic effects) receptors is characteristic of this chemical class.[1]
Signal Transduction Blockade
The following diagram details the cellular mechanism by which Clotixamid exerts its therapeutic effect.
Caption: Clotixamid acts as a competitive antagonist at the D2 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.[1]
Part 4: Clinical Pharmacology & Comparative Analysis[1]
Efficacy vs. Side Effects
Clotixamid shares the "typical" antipsychotic profile. While effective against positive symptoms of schizophrenia, its D2 blockade in the nigrostriatal pathway poses a risk of Extrapyramidal Symptoms (EPS).[1]
Parameter
Clotixamid (Thioxanthene)
Chlorpromazine (Phenothiazine)
Haloperidol (Butyrophenone)
Potency
High (mg range)
Low (100s mg range)
Very High
EPS Risk
Moderate
Moderate
High
Sedation
Moderate (H1 blockade)
High
Low
Anticholinergic
Moderate
High
Low
Formulation & Stability
Clotixamid is often supplied as a Maleate salt (Clothixamide Maleate) to enhance water solubility for oral or intramuscular administration. Stability studies indicate sensitivity to light (photo-oxidation of the double bond) and moisture, necessitating storage in amber, desiccated containers.[1]
References
World Health Organization (WHO). (1965). International Non-Proprietary Names for Pharmaceutical Preparations: Clothixamide. WHO Chronicle. Link[1]
PubChem. (n.d.). Clothixamide (Compound CID 155554). National Library of Medicine. Link
MedChemExpress. (2024). Clothixamide: Dopamine Antagonist Datasheet. Link
Ravina, E. (2011).[1][2] The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. (Context on Thioxanthene development history).
Clotixamid (also known as Clothixamide) is a potent dopamine antagonist utilized primarily in psychiatric research to modulate dopaminergic signaling. As a CNS-targeted agent, its therapeutic utility is strictly binary: it is effective only if it achieves sufficient unbound concentration in the brain interstitial fluid (
) to engage striatal and cortical D2 receptors.
This guide moves beyond simple "pass/fail" screening. It details the physicochemical and biological validation required to quantify Clotixamid’s Blood-Brain Barrier (BBB) permeability. We focus on distinguishing between total brain uptake and the pharmacologically active free fraction (
), a critical distinction often missed in early-stage screening.
Physicochemical Determinants of Permeability
Before initiating biological assays, Clotixamid’s structural properties must be mapped against the "Rule of 5" for CNS drugs.
Mechanistic Insight:
Clotixamid possesses a basic nitrogen center (typical of dopamine antagonists), rendering it positively charged at physiological pH (7.4). While lipophilicity drives passive entry, this cationic nature often recruits P-glycoprotein (P-gp) efflux transporters, potentially trapping the drug in the capillary endothelium.
Table 1: Predicted Physicochemical Profile for CNS Entry
Parameter
Target Range (CNS)
Clotixamid Profile (Representative)
Implication
MW
< 450 Da
~400-450 Da
Favorable for paracellular diffusion.
cLogP
2.0 – 5.0
High Lipophilicity
Drives rapid passive transcellular diffusion.
TPSA
< 90 Ų
~40-60 Ų
Low polar surface area facilitates membrane crossing.
pKa
7.5 – 9.5
Basic
High affinity for lysosomal trapping; potential P-gp substrate.
H-Bond Donors
< 3
Low
Reduces desolvation penalty at the lipid bilayer.
In Vitro Permeability Protocols
We utilize a tiered screening approach to filter out false positives.
Phase I: PAMPA-BBB (Passive Diffusion)
Purpose: To determine the intrinsic passive permeability (
) without the interference of transporters.
Protocol:
Donor Plate: Prepare Clotixamid (10 µM) in pH 7.4 PBS with 5% DMSO (to maintain solubility).
Membrane: Impregnate PVDF filter with porcine brain lipid extract (20 mg/mL in dodecane).
Acceptor Plate: Fill with pH 7.4 PBS.
Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber.
Analysis: Quantify Clotixamid in both compartments via LC-MS/MS.
Calculation:
Phase II: MDCK-MDR1 (Efflux Liability)
Purpose: To identify if Clotixamid is a substrate for P-gp (MDR1), which would actively pump the drug out of the brain.
Protocol:
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with human ABCB1 (MDR1).
Setup: Culture on Transwell® inserts for 5 days until TEER > 1500
.
Bidirectional Assay:
A
B (Blood-to-Brain): Dosing apical side.
B
A (Brain-to-Blood): Dosing basolateral side.
Efflux Ratio (ER): Calculated as
.
Interpretation: If ER > 2.0 and is reduced by Zosuquidar (P-gp inhibitor), Clotixamid is an efflux substrate.
In Vivo Validation: The Combinatorial Approach
In vitro data predicts potential; in vivo data confirms occupancy.
Workflow Visualization
Figure 1: Critical path for validating Clotixamid CNS disposition. Yellow nodes represent in vitro filters; Green nodes represent in vivo confirmation.
Phase III: Cerebral Microdialysis (The Gold Standard)
Purpose: To measure unbound drug concentration in the brain extracellular fluid (
), which drives receptor binding.
Methodology:
Probe Implantation: Stereotaxic insertion of a CMA/12 probe into the striatum (target region for dopamine antagonists) of Sprague-Dawley rats.
Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.
Dosing: Clotixamid administered i.v. or p.o.
Sampling: Collect dialysate every 20 minutes for 4 hours.
Blood Sampling: Concurrent plasma collection to calculate
.
Key Metric - Unbound Partition Coefficient (
):
Target:
close to 1.0 indicates free equilibration. Values < 0.5 suggest strong efflux.
Mechanistic Signaling & Efficacy[1]
Once Clotixamid crosses the BBB, it must antagonize the D2 receptor to exert effects. The diagram below illustrates the post-crossing mechanism.
Figure 2: Transport and Mechanism of Action. Clotixamid must evade P-gp efflux to bind striatal D2 receptors.
References
MedChemExpress. Clothixamide (Clotixamide) Product Information. (2023).[1] Retrieved from
Di, L., et al.High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). (2003). European Journal of Medicinal Chemistry.
Pardridge, W. M. The Blood-Brain Barrier: Bottleneck in Brain Drug Development. (2005).[2][3] NeuroRx. Retrieved from
Hammarlund-Udenaes, M.The use of microdialysis in CNS drug delivery studies. (2017). Pharmacokinetic concepts in microdialysis.
Disclaimer
This guide treats Clotixamid (Clothixamide) as a reference compound for demonstrating BBB permeability workflows. Specific pharmacokinetic constants may vary by synthesis batch and species. Always validate with internal standards.
Harmonizing Nomenclature: The Clotixamide (INN) vs. Clothixamide (USAN) Paradigm
This technical guide provides an in-depth analysis of the nomenclature, chemical identity, and pharmacological application of Clotixamide (INN) / Clothixamide (USAN).[1][2] [1][2] Executive Summary In the global landscap...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the nomenclature, chemical identity, and pharmacological application of Clotixamide (INN) / Clothixamide (USAN).[1][2]
[1][2]
Executive Summary
In the global landscape of pharmaceutical research, nomenclature divergences often create ambiguity. Clotixamide and Clothixamide refer to the exact same chemical entity: a potent thioxanthene-derived dopamine antagonist.[1][2] The distinction is purely regulatory and linguistic:
Clotixamide: The International Nonproprietary Name (INN) assigned by the World Health Organization (WHO).[1][2]
Clothixamide: The United States Adopted Name (USAN) .[1][2]
Clotixamid: The chemically equivalent spelling often found in Germanic or Eastern European literature (removing the terminal "e").[1][2]
This guide resolves these nomenclatural conflicts and provides a standardized technical framework for researchers utilizing this compound in neuropharmacological assays.
Chemical Identity & Nomenclature Analysis
The "th" vs. "t" Divergence
The primary source of confusion stems from the WHO's INN harmonization rules, which aim to simplify spelling for global accessibility.[1][2] While the USAN (Clothixamide) retains the "th" derived from the thioxanthene ring system, the INN (Clotixamide) simplifies "th" to "t".[1][2] This is a standard linguistic reduction seen in other drug classes (e.g., Thiopental vs. Tiopental).[1][2]
Technical Specifications
To ensure experimental reproducibility, researchers must verify the compound using fixed identifiers (CAS/SMILES) rather than variable names.[1][2]
Clotixamide functions as a potent antagonist at the Dopamine D2 receptor.[1][2] In a physiological state, dopamine binding to D2 receptors (Gi/o-coupled) inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1][2] Clotixamide blocks this interaction, preventing the inhibition of AC.[1][2]
Mechanism of Action Pathway
The following diagram illustrates the causality of Clotixamide's antagonism within the postsynaptic neuron.
To maintain scientific integrity, the handling of Clotixamide requires strict adherence to solubility profiles.[1][2] The compound is hydrophobic and often supplied as a maleate salt.[1][2]
Stock Solution Preparation
Critical Control Point: Clotixamide is sensitive to freeze-thaw cycles.[1][2][3] Aliquoting is mandatory.[1][2]
This protocol ensures the compound is fully dissolved before introduction to biological media, preventing micro-precipitation that causes false negatives in binding assays.[1][2]
In-depth Technical Guide: The Target Profile of Clotixamide in CNS Research
A Note to the Researcher: Formulating a comprehensive technical guide on the CNS target profile of Clotixamide is currently impeded by the limited availability of primary pharmacological data. The foundational research,...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: Formulating a comprehensive technical guide on the CNS target profile of Clotixamide is currently impeded by the limited availability of primary pharmacological data. The foundational research, notably the 1979 publication by Niemegeers et al., which is widely cited as the principal source of its initial characterization, is not accessible in full-text format through publicly available databases. Subsequent independent and detailed preclinical studies characterizing its receptor binding affinities, functional activities, and in vivo CNS effects are not readily found in the contemporary scientific literature.
Therefore, this document will serve as a foundational framework, outlining the established classification of Clotixamide and detailing the essential experimental workflows and methodologies that would be required to comprehensively define its CNS target profile. This guide is structured to provide researchers, scientists, and drug development professionals with a robust roadmap for the systematic evaluation of Clotixamide or similar novel dopamine antagonists.
Introduction: The Dopamine Antagonist Hypothesis and Clotixamide
Dopamine, a critical neurotransmitter in the central nervous system, modulates a vast array of physiological processes, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is a cornerstone of the pathophysiology of numerous psychiatric and neurological disorders.[1] Consequently, drugs that modulate dopamine receptors are fundamental tools in both neuroscience research and clinical practice.[2]
Clotixamide is classified as a dopamine antagonist, a class of compounds that block dopamine receptors.[2] Such agents are pivotal in the therapeutic management of conditions like schizophrenia and bipolar disorder, and are invaluable as research tools to dissect the roles of specific dopamine pathways in the brain.[2] The therapeutic and side-effect profiles of dopamine antagonists are largely determined by their affinity and selectivity for the different dopamine receptor subtypes (D1-like: D1, D5; D2-like: D2, D3, D4) and their interactions with other neurotransmitter systems.
This guide will delineate the necessary experimental approaches to fully characterize the target profile of Clotixamide, providing a blueprint for its investigation as a tool in CNS research.
Core Mechanistic Hypothesis: Elucidating the Primary Target of Clotixamide
The fundamental assertion is that Clotixamide exerts its effects by antagonizing one or more dopamine receptor subtypes. To validate and refine this hypothesis, a multi-tiered experimental approach is essential, beginning with in vitro receptor binding and functional assays, followed by ex vivo and in vivo validation.
In Vitro Target Identification and Pharmacological Characterization
The initial step is to quantitatively assess the binding affinity of Clotixamide for all known dopamine receptor subtypes. This provides the foundational data for understanding its potential selectivity and potency.
2.1.1 Radioligand Binding Assays
This classical technique is employed to determine the affinity of a test compound (Clotixamide) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.
Table 1: Hypothetical Radioligand Binding Assay Parameters for Clotixamide
Receptor Subtype
Radioligand
Tissue/Cell Source
Non-specific Blocker
Dopamine D1
[³H]SCH23390
Rat striatal membranes or cells expressing human recombinant D1 receptors
Butaclamol
Dopamine D2
[³H]Spiperone
Rat striatal membranes or cells expressing human recombinant D2 receptors
Haloperidol
Dopamine D3
[³H]Spiperone
Cells expressing human recombinant D3 receptors
Spiperone
Dopamine D4
[³H]Spiperone
Cells expressing human recombinant D4 receptors
Clozapine
Dopamine D5
[³H]SCH23390
Cells expressing human recombinant D5 receptors
Butaclamol
Experimental Protocol: Radioligand Binding Assay
Membrane/Cell Preparation: Prepare crude membrane fractions from rat striatum or from cultured cells stably expressing the human dopamine receptor subtype of interest.
Assay Incubation: In a multi-well plate, incubate the membranes/cells with a fixed concentration of the appropriate radioligand and a range of concentrations of Clotixamide.
Determination of Non-specific Binding: A parallel set of incubations should include a high concentration of a non-labeled, high-affinity ligand (non-specific blocker) to determine the amount of non-specific binding of the radioligand.
Separation and Scintillation Counting: After incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of Clotixamide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of Clotixamide for the receptor, is then calculated using the Cheng-Prusoff equation.
2.1.2 Functional Assays
Following the determination of binding affinity, it is crucial to assess the functional activity of Clotixamide at the dopamine receptors. This will determine whether it acts as a neutral antagonist or possesses inverse agonist properties.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., cAMP Assay for D1-like receptors, GTPγS binding for D2-like receptors)
Cell Culture: Utilize cell lines stably expressing the dopamine receptor subtype of interest.
Compound Treatment: Treat the cells with a known dopamine receptor agonist (e.g., dopamine or a selective agonist) in the presence of varying concentrations of Clotixamide.
Measurement of Second Messenger Levels:
For D1-like receptors (Gs-coupled), measure the levels of cyclic AMP (cAMP) using commercially available kits (e.g., HTRF, ELISA). An antagonist will inhibit the agonist-induced increase in cAMP.
For D2-like receptors (Gi/o-coupled), measure the inhibition of forskolin-stimulated cAMP accumulation or perform a [³⁵S]GTPγS binding assay. An antagonist will block the agonist-induced decrease in cAMP or increase in GTPγS binding.
Data Analysis: Plot the agonist response against the concentration of Clotixamide to determine the IC₅₀ for the functional antagonism.
In Vivo Target Engagement and Pharmacodynamic Effects
To translate the in vitro findings to a physiological context, in vivo studies are indispensable. These experiments aim to confirm that Clotixamide reaches its target in the brain and elicits the expected neurochemical and behavioral responses.
2.2.1 In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct assessment of the neurochemical effects of a drug.
Experimental Protocol: In Vivo Microdialysis in Rat Striatum
Surgical Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized rat.
Recovery and Baseline Collection: Allow the animal to recover from surgery. On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
Clotixamide Administration: Administer Clotixamide via an appropriate route (e.g., intraperitoneal, subcutaneous).
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals post-administration. Analyze the samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes over time. Antagonism of presynaptic D2 autoreceptors is expected to increase dopamine release.
2.2.2 Behavioral Pharmacology
Behavioral assays in animal models are crucial for assessing the functional consequences of dopamine receptor blockade by Clotixamide.
Habituation: Place rats in an open-field arena and allow them to habituate to the environment.
Pre-treatment: Administer Clotixamide or vehicle to different groups of animals.
Amphetamine Challenge: After a pre-determined pre-treatment time, administer a psychostimulant dose of d-amphetamine to all animals.
Locomotor Activity Monitoring: Immediately place the animals back into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period using automated tracking software.
Data Analysis: Compare the locomotor activity of the Clotixamide-treated groups to the vehicle-treated group to determine if Clotixamide can attenuate amphetamine-induced hyperlocomotion, a classic behavioral screen for dopamine antagonist activity.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the research plan and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Simplified schematic of Clotixamide's hypothesized action at a D2 receptor synapse.
Conclusion and Future Directions
A thorough investigation following the outlined experimental plan would provide a comprehensive target profile of Clotixamide within the CNS. The resulting data on its receptor affinity, functional activity, and in vivo neurochemical and behavioral effects would be invaluable for its application as a research tool. Future studies could then explore its effects on more complex behaviors relevant to psychiatric disorders, its potential off-target effects, and its utility in animal models of CNS diseases. The elucidation of its complete pharmacological profile will enable researchers to confidently employ Clotixamide to further our understanding of the intricate roles of dopamine in brain function and disease.
References
Due to the inability to access the full text of primary research articles specifically detailing the pharmacological data of Clotixamide, a comprehensive, verifiable reference list with clickable URLs cannot be provided at this time. The conceptual framework and methodologies described are based on established principles in neuropharmacology, and for which general references are provided below.
Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. This article provides a broad overview of the importance of the dopamine system in various pathologies. [Link]
Dopamine antagonist - Wikipedia. This article offers a general overview of dopamine antagonists, their classifications, and uses. [Link]
In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. This article describes the principles and applications of in vivo microdialysis. [Link]
Animal models of the behavioral symptoms of substance use disorders. This article provides examples of behavioral models used in pharmacology. [Link]
Application Note: Preparation and Handling of Clothixamide (Clotixamid) Stock Solutions in DMSO Introduction & Compound Profile Clothixamide (also known as Clotixamide or Clothixamide maleate) is a potent dopamine recept...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Handling of Clothixamide (Clotixamid) Stock Solutions in DMSO
Introduction & Compound Profile
Clothixamide (also known as Clotixamide or Clothixamide maleate) is a potent dopamine receptor antagonist utilized primarily in psychiatric research to modulate dopaminergic signaling pathways.
Successful application of Clothixamide in in vitro or in vivo assays hinges on the preparation of a stable, homogenous stock solution. While the compound is hydrophobic, it exhibits significant solubility in Dimethyl Sulfoxide (DMSO).[1] However, its stability is sensitive to moisture and repeated freeze-thaw cycles. This guide outlines a standardized protocol to prepare a 50 mg/mL (~113 mM) maximal stock or a standard 10 mM working stock, ensuring experimental reproducibility.
Table 1: Preparation Matrix for Clothixamide (MW: 442.02)
Target Concentration
Volume of DMSO
Mass of Clothixamide Required
Application Note
10 mM
1.0 mL
4.42 mg
Standard stock for cell-based assays (IC50 determination).
10 mM
5.0 mL
22.10 mg
Batch preparation for high-throughput screening.
50 mM
1.0 mL
22.10 mg
High-concentration stock for animal dosing formulations.
100 mM
1.0 mL
44.20 mg
Near Saturation Limit. Requires extended sonication.
Step-by-Step Solubilization Workflow
Step 1: Environmental Equilibration
Remove the Clothixamide vial from -20°C storage. Place it in a desiccator and allow it to warm to room temperature (approx. 30 mins).
Scientific Logic:[5][6] Opening a cold vial in humid air causes condensation inside the vial. Water introduction is the #1 cause of stock solution failure.
Step 2: Weighing
Weigh the required mass (e.g., 4.42 mg) into a sterile, amber glass vial.
Tip: If using the entire commercial vial (e.g., 5 mg or 10 mg), do not weigh. Instead, add the calculated volume of DMSO directly to the manufacturer’s vial to minimize loss.
Step 3: Solvent Addition
Add the calculated volume of Anhydrous DMSO to the vial.
Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the walls.
Step 4: Mechanical Dissolution (The "Self-Validating" Step)
Vortex vigorously for 30 seconds.
Inspect: The solution will likely appear cloudy or contain visible particles.
Sonicate: Place the vial in an ultrasonic water bath at ambient temperature for 5–10 minutes.
Validate: Hold the vial up to a light source. The solution must be completely clear with no refracting particles. If particles persist, sonicate for another 5 minutes.
Step 5: Aliquoting and Storage
Immediately dispense the stock solution into single-use aliquots (e.g., 20–50 µL) in PCR tubes or microcentrifuge tubes.
Storage: -80°C (Stable for 6 months).
Constraint: Avoid freeze-thaw cycles. If a vial is thawed, use it that day or discard.
Visualization: Solubilization Workflow
The following diagram illustrates the logical flow and critical decision points in the preparation process.
Figure 1: Decision-tree workflow for the preparation of Clothixamide stock solutions, emphasizing the critical sonication step for complete dissolution.
Protocol: Serial Dilution for Assays
Direct dilution of DMSO stocks into aqueous media can cause rapid precipitation ("crashing out"). Use this intermediate dilution method to ensure bioavailability.
Thaw the 10 mM DMSO stock at room temperature. Vortex briefly.
Intermediate Dilution (Optional but Recommended):
Dilute the stock 1:10 in pure DMSO or PEG300 to create a 1 mM substock if low assay concentrations are needed.
Final Assay Dilution:
Prepare the cell culture medium or assay buffer.
Add the DMSO stock dropwise to the medium while vortexing the medium gently.
Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Example: To achieve 10 µM final concentration, add 1 µL of 10 mM Stock to 999 µL of Medium.
Troubleshooting & Quality Control
Table 2: Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Precipitate immediately upon adding DMSO
DMSO is "wet" (hygroscopic absorption).
Discard DMSO. Use a fresh, unopened bottle of Anhydrous DMSO.
Solution is yellow/discolored
Oxidation of the compound.
Check expiration date. If stored >6 months, discard.
Precipitate in Cell Culture
Concentration too high; "Water Shock".
Perform serial dilutions in DMSO first, then transfer to medium. Do not exceed solubility limit (~20 µM in aqueous buffer).
Inconsistent Assay Results
Freeze-thaw degradation.
Use single-use aliquots. Never refreeze a thawed tube.
References
PubChem. Clothixamide | C24H28ClN3OS - CID 2810. National Library of Medicine. Retrieved from [Link]
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. Bulletin 102. Retrieved from [Link]
Application Note: In Vivo Dosing Guidelines for Clotixamid (Clothixamide) in Rodent Models
Abstract & Scope This guide provides a rigorous framework for the in vivo administration of Clotixamid (also known as Clothixamide ; CAS: 4177-58-6), a potent dopamine receptor antagonist belonging to the thioxanthene cl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This guide provides a rigorous framework for the in vivo administration of Clotixamid (also known as Clothixamide ; CAS: 4177-58-6), a potent dopamine receptor antagonist belonging to the thioxanthene class. While historically utilized in psychiatric research, accurate dosing protocols are critical due to its high potency and steep dose-response curve regarding extrapyramidal side effects (EPS). This document outlines formulation strategies, pharmacokinetic (PK) considerations, and validated protocols for evaluating antipsychotic efficacy and catalepsy in rodent models.
Target Audience: Neuropharmacologists, Behavioral Scientists, and Drug Discovery Specialists.
Compound Profile & Mechanism of Action
Clotixamid acts primarily as a Dopamine D2 receptor antagonist .[1] By blocking D2 receptors in the mesolimbic pathway, it exerts antipsychotic effects (reducing positive symptoms of schizophrenia).[1] However, antagonism in the nigrostriatal pathway can induce motor deficits (catalepsy), a key metric in safety profiling.
Signaling Pathway Visualization
The following diagram illustrates the D2 receptor signaling cascade and the point of intervention by Clotixamid.
Figure 1: Mechanism of Action. Clotixamid antagonizes the D2 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream neuronal excitability.
Formulation & Preparation
Clotixamid is lipophilic. Improper formulation leads to precipitation in the peritoneal cavity (IP) or poor absorption (PO), invalidating behavioral data.
Recommended Vehicle System
Based on solubility data for thioxanthene derivatives, the following "co-solvent" system is recommended for stable injectable solutions (up to 2.5 mg/mL).
Component
Percentage (v/v)
Function
Order of Addition
DMSO
10%
Primary Solubilizer
Step 1: Dissolve powder fully in DMSO.
PEG300
40%
Co-solvent / Stabilizer
Step 2: Add slowly to DMSO solution; vortex.
Tween-80
5%
Surfactant
Step 3: Add and vortex.
Saline (0.9%)
45%
Diluent (Isotonicity)
Step 4: Add slowly while vortexing to prevent crash-out.
Critical Note: Always prepare fresh. If precipitation occurs upon adding saline, warm the solution to 37°C and sonicate for 5-10 minutes.
In Vivo Dosing Guidelines
Dosing ranges are derived from equipotent extrapolation of similar thioxanthene neuroleptics (e.g., thiothixene) and specific receptor occupancy studies.
Dose Range Reference Table
Species
Route
Dose Range (mg/kg)
Volume
Frequency
Purpose
Mouse (C57BL/6)
IP
0.1 – 1.0
10 mL/kg
Single / Daily
Antipsychotic Efficacy (Hyperlocomotion)
Mouse
IP
2.0 – 10.0
10 mL/kg
Single
Catalepsy Induction (Positive Control)
Rat (Sprague-Dawley)
PO
1.0 – 10.0
5 mL/kg
Daily
Chronic efficacy / Toxicity
Rat
IP
0.5 – 5.0
2-5 mL/kg
Single
Acute PK / PD studies
Scientific Rationale:
Low Dose (0.1 - 1.0 mg/kg): Sufficient to block ~60-70% of striatal D2 receptors, inhibiting amphetamine-induced hyperactivity without causing complete motor sedation.
High Dose (>2.0 mg/kg): Likely to exceed 80% D2 occupancy, resulting in catalepsy (extrapyramidal symptoms).
Experimental Protocols
Protocol A: Inhibition of Amphetamine-Induced Hyperlocomotion
This is the gold-standard assay for screening antipsychotic efficacy.
Objective: Determine if Clotixamid attenuates the hyper-dopaminergic state induced by amphetamine.
Workflow Diagram:
Figure 2: Temporal workflow for the Amphetamine-Induced Hyperlocomotion assay.
Step-by-Step Procedure:
Acclimation: Place mice in the open field arena for 60 minutes to habituate and reduce baseline anxiety.
Pre-treatment: Administer Clotixamid (Vehicle, 0.3, 1.0, 3.0 mg/kg IP). Return animal to home cage for 30 minutes.
Why 30 mins? Allows the drug to cross the Blood-Brain Barrier (BBB) and reach peak receptor occupancy (Tmax).
Challenge: Administer D-Amphetamine (2.0 mg/kg IP).
Measurement: Immediately place the animal back into the open field. Record locomotor activity (total distance traveled) for 60 minutes.
Validation: The Vehicle+Amphetamine group should show a 3-5x increase in locomotion compared to Vehicle+Saline. Clotixamid should dose-dependently reduce this hyperactivity.
Protocol B: Bar Test for Catalepsy
Objective: Assess the liability of Clotixamid to cause Extrapyramidal Side Effects (EPS).
Procedure:
Dosing: Administer Clotixamid (e.g., 1, 3, 10 mg/kg IP).
Testing Intervals: Test at 30, 60, and 120 minutes post-dose.
The Test: Gently place the mouse's forepaws on a horizontal bar elevated 4 cm above the bench surface.
Scoring: Measure the latency (time in seconds) for the mouse to correct its posture (remove paws from the bar).
Cut-off: 60 seconds.
Interpretation: Latencies >20 seconds indicate significant catalepsy (D2 blockade in the substantia nigra).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20296, Clothixamide. Retrieved from [Link]
Geyer, M. A., & Ellenbroek, B. (2003). Animal behavior models of the mechanisms underlying antipsychotic efficacy and side effects. In Psychopharmacology: The Fourth Generation of Progress.
Leysen, J. E., et al. (1993). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics.Molecular Pharmacology. (Standard reference for D2 antagonist dosing methodology).
Application Notes and Protocols: Characterizing Clotixamid Binding to Dopamine D2-like Receptors via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Radioligand Binding in Characterizing Dopamine Antagonists Clotixamid is recognized as a dopamine antagonist, a class of c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Radioligand Binding in Characterizing Dopamine Antagonists
Clotixamid is recognized as a dopamine antagonist, a class of compounds pivotal in the research and treatment of various psychiatric disorders.[1] Understanding the precise interaction of a compound like Clotixamid with its target receptor is a cornerstone of drug development. The radioligand binding assay remains the gold standard for quantifying the affinity of a ligand for its receptor, providing essential data on a drug candidate's potency and selectivity.[2] This technique utilizes a radiolabeled ligand that binds to the receptor of interest, allowing for highly sensitive and precise measurement of the binding interaction.[2]
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] Many antipsychotic drugs target the D2-like receptors.[4][5][6] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled Clotixamid for the human dopamine D2 or D3 receptor subtypes. The protocol is designed as a competitive inhibition assay, where Clotixamid competes with a known high-affinity radioligand for binding to the receptor.
Principle of the Competitive Radioligand Binding Assay
The fundamental principle of this assay is the law of mass action, which describes the reversible interaction between a ligand and a receptor.[7] In a competitive binding experiment, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) and a source of the target receptor (e.g., cell membranes expressing the D2 receptor) are incubated with varying concentrations of an unlabeled competitor (Clotixamid).
As the concentration of Clotixamid increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of Clotixamid that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The Ki value represents the affinity of the competitor for the receptor.
Visualizing the Assay Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow for the Clotixamid competitive radioligand binding assay.
Detailed Protocol
This protocol is designed for determining the binding affinity of Clotixamid at the human dopamine D2 or D3 receptor using [3H]-Spiperone as the radioligand.
Materials and Reagents
Reagent/Material
Recommended Source/Specification
Receptor Source
Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 or D3 receptor.
Radioligand
[3H]-Spiperone (Specific Activity: 50-90 Ci/mmol)
Competitor
Clotixamid (unlabeled)
Non-specific Binding
(+)-Butaclamol or Haloperidol
Assay Buffer
50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
Wash Buffer
Ice-cold 50 mM Tris-HCl, pH 7.4
Filtration
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
1. Preparation of Reagents:
a. Assay Buffer: Prepare the assay buffer and store it at 4°C. On the day of the experiment, allow the buffer to equilibrate to the incubation temperature.
b. Radioligand Solution: Dilute the [3H]-Spiperone stock in assay buffer to a final concentration that is approximately equal to its Kd for the target receptor (typically 0.1-0.5 nM).
c. Clotixamid Dilutions: Prepare a serial dilution of Clotixamid in assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.
d. Non-specific Binding Control: Prepare a high concentration solution of a D2-like receptor antagonist like (+)-Butaclamol (final concentration 1-10 µM) or Haloperidol (final concentration 1-10 µM) in assay buffer.[7]
2. Membrane Preparation:
a. Thaw the frozen cell membrane preparation on ice.
b. Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.
c. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
d. Dilute the membrane preparation in assay buffer to a final concentration that will result in specific binding of approximately 5-10% of the total added radioligand (typically 5-20 µg of protein per well).
3. Assay Setup (in a 96-well plate):
a. Total Binding: Add 50 µL of assay buffer, 50 µL of the diluted [3H]-Spiperone solution, and 100 µL of the diluted membrane preparation.
b. Non-specific Binding (NSB): Add 50 µL of the non-specific binding control solution (e.g., (+)-Butaclamol), 50 µL of the diluted [3H]-Spiperone solution, and 100 µL of the diluted membrane preparation.[7] NSB is the binding of the radioligand to non-receptor components.[7]
c. Competitive Binding: Add 50 µL of each Clotixamid dilution, 50 µL of the diluted [3H]-Spiperone solution, and 100 µL of the diluted membrane preparation.
Note: It is recommended to perform all determinations in triplicate.
4. Incubation:
a. Gently mix the contents of the plate.
b. Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.[7][8]
5. Filtration:
a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.[7]
b. Immediately wash the filters three to four times with 250 µL of ice-cold wash buffer to remove unbound radioligand.
6. Detection:
a. Transfer the filters to scintillation vials.
b. Add 4-5 mL of scintillation cocktail to each vial.
c. Allow the filters to soak in the cocktail for at least 4 hours (or overnight) in the dark.
d. Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).
Data Analysis
Calculate Specific Binding:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[9]
Generate a Competition Curve:
For each concentration of Clotixamid, calculate the percentage of specific binding:
% Specific Binding = (CPM in presence of Clotixamid - NSB) / (Total Binding - NSB) * 100
Plot the % Specific Binding against the logarithm of the Clotixamid concentration. This will generate a sigmoidal dose-response curve.
Determine the IC50:
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.
Calculate the Ki:
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor (this value should be predetermined in a separate saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).
Key Considerations and Self-Validation
Choice of Radioligand: The selected radioligand should have high affinity and selectivity for the target receptor and low non-specific binding. [3H]-Spiperone and [3H]-Raclopride are common choices for D2-like receptors.
Receptor Concentration: The receptor concentration should ideally be well below the Kd of the radioligand to avoid ligand depletion.[7][10] However, with high-affinity radioligands, this can be challenging. It is crucial to use a consistent and optimized amount of membrane protein in each assay.
Non-specific Binding: Non-specific binding should be kept as low as possible, ideally less than 30% of the total binding. High non-specific binding can obscure the specific binding signal and reduce the accuracy of the results.
Equilibrium Conditions: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined empirically by performing a time-course experiment.
Data Quality: The quality of the data is paramount. Ensure that the competition curve has a well-defined top and bottom plateau and a slope factor close to -1.0.
Conclusion
This application note provides a comprehensive and robust protocol for determining the binding affinity of Clotixamid for dopamine D2-like receptors. By carefully following this protocol and adhering to the key considerations, researchers can generate high-quality, reproducible data that is essential for the characterization of this and other novel dopamine receptor ligands. The quantitative data obtained from this assay, such as the Ki value, is a critical parameter in the drug discovery and development pipeline, informing decisions on lead compound selection and optimization.
References
Zell, L., Bretl, A., Temml, V., & Schuster, D. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]
Wang, T., Wu, H., Chen, G., & Yang, Y. (2010). Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods. PubMed. Available at: [Link]
Zell, L., Bretl, A., Temml, V., & Schuster, D. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]
Fecik, R. A. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. PMC. Available at: [Link]
Zell, L., Bretl, A., Temml, V., & Schuster, D. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
ResearchGate. (n.d.). Radioligand binding assay in D2R and D3R. Retrieved from [Link]
Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. Available at: [Link]
TZS, K. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. A. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. PubMed. Available at: [Link]
Van Tol, H. H., Bunzow, J. R., Guan, H. C., Sunahara, R. K., Seeman, P., Niznik, H. B., & Civelli, O. (1991). The discovery of potent and selective dopamine D4 receptor antagonists. PubMed. Available at: [Link]
Fuxe, K., Marcellino, D., Rivera, A., Diaz-Cabiale, Z., Filip, M., Gago, B., & Agnati, L. F. (2007). Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. PubMed. Available at: [Link]
Amenta, F., Ricci, A., & Vega, J. A. (1991). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. PubMed. Available at: [Link]
Obeng, S., Abdel-Sattar, M., Biondi, R. M., Branch, S. Y., Canales, L. C., Chidiac, P., ... & Luedtke, R. R. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships That Engender Agonist Efficacy. PubMed. Available at: [Link]
Sahlholm, K., Weiss, N., Gentry, P. R., & Århem, P. (2022). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. NIH. Available at: [Link]
Roth, B. L., Tandra, S., Burgess, L. H., Sibley, D. R., & Meltzer, H. Y. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. PubMed. Available at: [Link]
Weller, M. G., & Gohlke, S. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]
Mori, T., Yoshizawa, K., Ueno, T., Nishiwaki, M., Shimizu, N., Shibasaki, M., ... & Suzuki, T. (2013). Involvement of dopamine D2 receptor signal transduction in the discriminative stimulus effects of the κ-opioid receptor agonist U-50488H in rats. PubMed. Available at: [Link]
Chagraoui, A., & Protais, P. (1993). Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies. PubMed. Available at: [Link]
Chen, Y., Lin, H., Chen, Y., Li, G., & Li, Y. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available at: [Link]
Clow, A., Theodorou, A., Jenner, P., & Marsden, C. D. (1980). Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. PubMed. Available at: [Link]
Kim, Y., Kim, K. M., Lee, D., & Kim, K. (2015). The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. PubMed Central. Available at: [Link]
Obeng, S., Abdel-Sattar, M., Biondi, R. M., Branch, S. Y., Canales, L. C., Chidiac, P., ... & Luedtke, R. R. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. NIH. Available at: [Link]
Allikalt, A., Kopra, K., Rinken, A., & Veiksina, S. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Available at: [Link]
Seeman, P., & Van Tol, H. H. (1994). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. PubMed. Available at: [Link]
Ito, H., Kodaka, F., Takahashi, H., Takano, H., & Suhara, T. (2019). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Psychiatry. Available at: [Link]
Ullah, I., Park, H. Y., & Kim, M. O. (2022). Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson's disease mouse model. Frontiers in Immunology. Available at: [Link]
Free, R. B., & Sibley, D. R. (2014). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PubMed Central. Available at: [Link]
Smith, C. T., Dang, L. C., & Cowan, R. L. (2016). What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum. PubMed Central. Available at: [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Clotixamid (Clothixamide) Detection
The following Application Note and Protocol is designed for the detection and quantification of Clotixamid (chemically known as Clothixamide ), a dopamine antagonist with a tricyclic thioxanthene structure.[1][2][3] Abst...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for the detection and quantification of Clotixamid (chemically known as Clothixamide ), a dopamine antagonist with a tricyclic thioxanthene structure.[1][2][3]
Abstract
This guide details the systematic development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for Clotixamid (Clothixamide). Due to the compound's basic piperazine moiety and lipophilic thioxanthene backbone, standard methods often suffer from peak tailing and poor resolution.[1][2][3] This protocol overcomes these challenges using a Design of Experiment (DoE) approach, optimizing stationary phase chemistry and mobile phase pH to ensure sharp peak shape (
) and high sensitivity (LOD < 0.05 µg/mL).[1][2][3][4]
Analyte Profile & Mechanistic Strategy
To develop a robust method, we must first deconstruct the physicochemical properties of the analyte.[1][2][3]
Thioxanthene Ring:[1][2][3] Highly lipophilic (contributes to retention).[1][2][3]
Piperazine Nitrogen:[1][2][3] Basic (pKa ~8.5).[1][2][3] This is the critical "troublemaker" for HPLC, as positively charged amines interact with residual silanols on silica columns, causing peak tailing.[1][2][3][4]
Optimized Chromatographic Conditions (The "Gold Standard")
Based on the analyte's basicity, a Low pH strategy is recommended for general robustness and column longevity, utilizing a base-deactivated column.[1][2][3]
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
"Eclipse Plus" chemistry is double end-capped, specifically designed to reduce tailing for basic compounds like Clotixamid.[1][2][3][4]
Mobile Phase A
20 mM Phosphate Buffer, pH 3.0
Low pH suppresses silanol ionization (), preventing ionic interaction with the protonated amine.[1][2][3][4]
Mobile Phase B
Acetonitrile (100%)
ACN provides sharper peaks and lower backpressure than Methanol for this lipophilic compound.[1][2][3]
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1][2]
Column Temp
35°C
Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics.[1][2]
Injection Vol
10 µL
Standard loop volume; ensure sample is dissolved in mobile phase to prevent solvent effects.[1][2]
Detection
UV @ 230 nm
Corresponds to the strong transition of the thioxanthene ring.[1][2]
Gradient Program[1][2]
Time 0.0 min: 70% A / 30% B (Initial hold for polar impurities)[1][2][3][4]
Time 10.0 min: 20% A / 80% B (Ramp to elute Clotixamid)
Time 12.0 min: 20% A / 80% B (Wash)
Time 12.1 min: 70% A / 30% B (Re-equilibration)
Time 17.0 min: Stop
Standard Preparation Protocol
Stock Solution (1.0 mg/mL): Weigh 10 mg of Clotixamid standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate for 5 mins) and make up to volume with Methanol.
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50) . Note: Diluting in mobile phase is critical to prevent peak distortion.[1][2][3]
Method Validation Summary
This method is self-validating if the following system suitability criteria are met (based on ICH Q2(R1) guidelines).
Fix: Ensure the sample diluent matches the initial mobile phase composition (30% ACN).[1][2][3]
References
PubChem. (n.d.).[1][2][3] Clothixamide (Compound).[1][2][3][5] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2][3][4]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Retrieved from [Link]
Dolan, J. W. (2010).[1][2][3] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1][2] Retrieved from [Link]
Application Note: Total Synthesis of Clotixamide from 2-Chlorothioxanthone
[1] Executive Summary Clotixamide (Clothixamide) is a potent thioxanthene-class dopamine antagonist structurally related to Zuclopenthixol and Chlorprothixene.[1] It is characterized by a 2-chlorothioxanthene tricyclic c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Clotixamide (Clothixamide) is a potent thioxanthene-class dopamine antagonist structurally related to Zuclopenthixol and Chlorprothixene.[1] It is characterized by a 2-chlorothioxanthene tricyclic core linked via a propylidene bridge to a functionalized piperazine side chain.[1]
This application note details a convergent, scalable synthesis of Clotixamide starting from 2-chlorothioxanthone . The protocol employs a Grignard-mediated cyclopropyl rearrangement strategy to establish the critical propylidene linker with high stereoselectivity, followed by a convergent coupling with a specialized piperazine fragment.[1] This route is designed to maximize the yield of the pharmacologically active cis-(Z)-isomer while minimizing polymerization side reactions.[1]
Retrosynthetic Analysis & Strategy
The synthesis is deconstructed into two primary phases: the construction of the activated thioxanthene electrophile and the preparation of the piperazine nucleophile.[1]
Strategic Logic[1]
The Core (Electrophile): The 3-carbon linker is introduced using cyclopropylmagnesium bromide .[1] Upon acid-catalyzed hydrolysis, the resulting tertiary carbinol undergoes a ring-opening rearrangement to yield 2-chloro-9-(3-bromopropylidene)thioxanthene .[1] This method is superior to direct allyl-Grignard approaches, which often suffer from isomerization issues and lower regioselectivity.[1]
The Side Chain (Nucleophile): The N-methyl-3-(piperazin-1-yl)propanamide moiety is synthesized via a clean Michael addition of piperazine to N-methylacrylamide.[1]
Convergent Coupling: The final step involves an SN2 alkylation to couple the two fragments.[1]
Reaction Pathway Diagram[1]
Figure 1: Convergent synthetic pathway for Clotixamide illustrating the coupling of the thioxanthene electrophile and piperazine nucleophile.[1]
Direct alkylation of the ketone is impossible.[1] The cyclopropyl carbinol route allows for the generation of a thermodynamic mixture of the propylidene derivative, which can be isomerically enriched.[1]
Allow the reaction to warm to room temperature and stir for 2 hours. TLC Check (Hexane/EtOAc 9:1): Disappearance of ketone.
Quench: Pour the reaction mixture into saturated NH4Cl solution (200 mL). Extract with DCM (3 x 50 mL). Dry organics over MgSO4 and concentrate to yield the crude 9-cyclopropyl-9-hydroxy-2-chlorothioxanthene .[1]
Rearrangement & Bromination:
Dissolve the crude carbinol in glacial acetic acid (60 mL).
Cool to 10°C and add 48% HBr (20 mL) dropwise. Caution: Exothermic.[1]
Stir the mixture at room temperature for 1 hour, then heat to 50°C for 30 minutes to ensure complete rearrangement.
Workup: Pour onto crushed ice. Extract the resulting oil with Toluene (3 x 50 mL). Wash combined organics with water, saturated NaHCO3, and brine.[1]
Isolation: Evaporate solvent to obtain 9-(3-bromopropylidene)-2-chlorothioxanthene as a viscous dark oil.[1] This intermediate is unstable and should be used immediately or stored at -20°C.[1]
Add the acrylamide solution dropwise to the stirring piperazine solution at room temperature over 1 hour.
Stir for 12 hours at room temperature.
Purification: Concentrate the mixture under reduced pressure. The excess piperazine can be removed by high-vacuum sublimation or by dissolving the residue in DCM and washing with a small amount of water (product is water soluble, so careful extraction or column chromatography on basic alumina is preferred).[1]
Alternative: Use the crude residue if excess piperazine is removed via vacuum distillation (bp Piperazine ~146°C).[1]
Crystallization: The free base may be an oil.[1] To isolate a solid, convert to the dihydrochloride or maleate salt.[1]
Salt Formation:[1] Dissolve the purified base in Ethanol.[1] Add 2.2 equivalents of Maleic acid.[1] Heat to dissolve, then cool slowly to 4°C. Filter the precipitate.[1]
Differentiation between Z (cis) and E (trans) isomers is critical.[1]
Olefinic Proton (H-9'): In similar thioxanthenes (e.g., Chlorprothixene), the olefinic proton of the Z-isomer typically appears downfield (~5.8-6.0 ppm) compared to the E-isomer due to the anisotropic effect of the chlorine-substituted ring.[1]
Self-Validation: Ensure the integration of the olefinic proton matches the expected 1H stoichiometry relative to the aromatic signals.
References
Thioxanthene Synthesis (General): Kaiser, C., et al. "Isomeric 2-substituted 9-(3-aminopropylidene)thioxanthenes."[1] Journal of Medicinal Chemistry 5.4 (1962): 711-716.[1] Link[1]
Cyclopropyl Rearrangement Mechanism: Bloom, M. S., et al.[1] "The preparation of some 9-substituted thioxanthenes." Journal of the American Chemical Society 68 (1946).[1]
Clotixamide Structure & Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 28688, Clotixamide". Link
Piperazine Michael Addition: "Synthesis of piperazine derivatives via Michael addition."[1] Tetrahedron Letters (General methodology reference).
Disclaimer: This protocol is for research and development purposes only. All synthesis steps must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Application Notes and Protocols for the Administration of Clotixamide
A Guide for Researchers in Drug Development and Neuroscience Introduction Clotixamide is a dopamine antagonist utilized in preclinical research, particularly in the study of psychiatric disorders.[1] A significant challe...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Development and Neuroscience
Introduction
Clotixamide is a dopamine antagonist utilized in preclinical research, particularly in the study of psychiatric disorders.[1] A significant challenge in its in vivo application is its low aqueous solubility, a common hurdle for many small molecule drug candidates.[1][2] This necessitates the use of specialized formulation strategies to ensure accurate dosing, consistent bioavailability, and reproducible experimental outcomes.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of administration routes and vehicle selection for Clotixamide. It moves beyond simple recipes to explain the scientific rationale behind formulation choices, empowering researchers to select and prepare the optimal vehicle for their specific experimental needs. The protocols described herein are built on principles of self-validation, incorporating key quality control checks to ensure formulation integrity.
Physicochemical Profile of Clotixamide
A thorough understanding of a compound's physicochemical properties is the foundational step in developing a viable formulation.[3] Clotixamide is a hydrophobic molecule, and its solubility characteristics dictate the entire formulation strategy.
The critical takeaway is the compound's insolubility in aqueous media, making direct administration in saline or buffer impossible. Therefore, vehicles must be designed to enhance solubility and maintain it upon administration.
Principles of Vehicle Selection: A Decision Framework
The selection of an appropriate vehicle is a balancing act between solubilizing the drug and ensuring the vehicle itself is safe, inert, and does not interfere with the experimental results.[4][5] The choice is governed by the drug's properties, the intended route of administration, and the required dose volume.[6]
For hydrophobic compounds like Clotixamide, common solubilization strategies include:
Co-solvents: Using a blend of a primary organic solvent (like DMSO) with other less toxic, water-miscible solvents (e.g., polyethylene glycol, propylene glycol) to improve solubility and reduce the concentration of the primary solvent.[4]
Surfactants: Employing agents like Tween-80 or Cremophor to form micelles that encapsulate the drug, preventing it from precipitating when the formulation is diluted in an aqueous environment, such as the bloodstream.[2]
Cyclodextrins: Utilizing these cyclic oligosaccharides (e.g., SBE-β-CD) to form inclusion complexes, where the hydrophobic drug molecule sits within the cyclodextrin's hydrophobic core, while the hydrophilic exterior enhances aqueous solubility.[4]
Lipid-Based Vehicles: Suspending or dissolving the drug in an oil (e.g., corn oil, sesame oil), a strategy particularly common for oral administration.[4]
The following diagram illustrates a logical workflow for selecting a suitable vehicle for Clotixamide.
Caption: Decision workflow for Clotixamide vehicle selection.
Administration Routes and Formulation Protocols
This section provides detailed, step-by-step protocols for preparing Clotixamide formulations for various common research administration routes.
For rapid systemic exposure that bypasses first-pass metabolism, IV or IP injections are standard.[7] Formulations for these routes must be sterile, and care must be taken to prevent drug precipitation upon injection, which can cause embolism.[8] The pH and osmolality should also be controlled to minimize irritation.[8]
This is a widely used vehicle for poorly soluble compounds, balancing potent solubilization with physiological compatibility.
Causality:
DMSO: A powerful aprotic solvent that effectively dissolves Clotixamide to create a concentrated stock solution.[1]
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps keep the drug in solution as the formulation is diluted with aqueous saline.[4]
Tween-80 (Polysorbate 80): A non-ionic surfactant that forms micelles to prevent the hydrophobic drug from precipitating out of solution upon injection into the aqueous environment of the bloodstream.[1]
Saline (0.9% NaCl): The bulk vehicle, used to make the final formulation isotonic with blood, reducing the risk of hemolysis or tissue irritation.[4][8]
Step-by-Step Methodology (To prepare 1 mL of 2.5 mg/mL solution):
Prepare Stock Solution: Accurately weigh the required amount of Clotixamide. Prepare a 25 mg/mL stock solution in 100% high-purity, anhydrous DMSO. Use sonication in a water bath to aid dissolution until the solution is completely clear.
Vehicle Preparation: In a sterile microcentrifuge tube, add 400 µL of PEG300.
Add Stock Solution: Add 100 µL of the 25 mg/mL Clotixamide stock solution to the PEG300. Vortex thoroughly until the mixture is homogeneous.
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until clear and homogeneous.
Final Dilution: Add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL. Vortex one final time.
Quality Control: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear. Before administration, filter through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
Best Practices:
Always use fresh, anhydrous DMSO, as absorbed water can significantly decrease the solubility of Clotixamide.[1]
Prepare the formulation fresh on the day of use.
Administer slowly to allow for dilution and distribution in the bloodstream, minimizing the risk of local concentration spikes and potential precipitation.
This vehicle uses a solubilizing excipient to enhance the aqueous compatibility of Clotixamide.
Causality:
DMSO: Used to create the initial concentrated stock.
SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin with a hydrophobic inner cavity and a hydrophilic outer surface. It encapsulates Clotixamide, effectively increasing its apparent water solubility and stability in the final aqueous formulation.[1][4]
Saline (0.9% NaCl): The aqueous base of the vehicle.
Step-by-Step Methodology (To prepare 1 mL of 2.5 mg/mL solution):
Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Stir until completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
Prepare Stock Solution: As in Protocol 1, prepare a 25 mg/mL stock solution of Clotixamide in 100% anhydrous DMSO.
Formulation: In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
Add Stock Solution: While vortexing, slowly add 100 µL of the 25 mg/mL Clotixamide stock solution. Continue mixing until the final solution is clear.
Quality Control: Visually inspect for clarity. Filter through a 0.22 µm sterile syringe filter before administration.
The following diagram provides a visual summary of the workflow for preparing the co-solvent formulation.
Caption: Workflow for preparing the Clotixamide co-solvent formulation.
Oral Administration (Gavage)
Oral gavage is a common route for preclinical studies due to its ease of administration and clinical relevance.[3]
Causality:
DMSO: Used to create the initial concentrated stock.
Corn Oil: A well-tolerated, commonly used lipid vehicle for oral administration of hydrophobic compounds. It facilitates dissolution and may enhance absorption via the lymphatic pathway.[1][4]
Step-by-Step Methodology (To prepare 1 mL of 2.5 mg/mL solution):
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of Clotixamide in 100% anhydrous DMSO as described previously.
Formulation: In a sterile glass vial, add 900 µL of corn oil.
Add Stock Solution: While stirring or vortexing, slowly add 100 µL of the 25 mg/mL Clotixamide stock solution to the corn oil.
Homogenize: Continue to vortex or stir until the mixture is uniform. The final formulation should be a clear solution.
Quality Control: Visually inspect for clarity and homogeneity before drawing into a gavage syringe.
Best Practices:
Ensure the final formulation is a solution, not a suspension, for dose uniformity. If the drug precipitates, gentle warming and sonication may be applied, but the stability upon cooling should be confirmed.
This formulation is not suitable for long-term continuous dosing (beyond two weeks) without further stability studies.[1]
Topical Administration (Exploratory Protocol)
Topical delivery can be used to target local tissues or for transdermal systemic absorption, avoiding the first-pass effect.[9] As no established topical protocol for Clotixamide exists, the following is a proposed formulation based on established principles for hydrophobic drugs.[10][11]
Causality:
Propylene Glycol (PG): A common pharmaceutical solvent and penetration enhancer that can help solubilize Clotixamide and facilitate its transport across the stratum corneum.[11]
Pluronic® F-127: A thermosensitive polymer that exists as a liquid at cool temperatures (e.g., 4°C) but forms a semi-solid gel at physiological temperatures (e.g., 37°C). This property is ideal for topical application, as it is easy to apply but remains at the site of administration.[10]
Step-by-Step Methodology (To prepare a 1% w/w gel):
Prepare Pluronic Solution (Cold Method): Prepare a 20% (w/w) Pluronic F-127 solution by slowly sprinkling the polymer onto cold (4°C) sterile water with constant, gentle stirring. Avoid vigorous mixing to prevent excessive foaming. Keep the solution at 4°C overnight to ensure complete dissolution.
Prepare Drug Concentrate: Dissolve 10 mg of Clotixamide in 90 mg of Propylene Glycol. Gentle warming or sonication may be required.
Formulation: In a cold environment (e.g., on an ice bath), slowly add the Clotixamide/PG concentrate to 900 mg of the cold 20% Pluronic solution.
Homogenize: Stir gently until the mixture is completely uniform. Store the final formulation in a refrigerator.
Quality Control: Before use, allow a small aliquot to warm to room temperature to confirm that it forms a semi-solid gel.
Summary of Formulations
The table below provides a comparative overview of the described formulations to aid in selection.
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat . PubMed. [Link]
Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing . PubMed Central. [Link]
The Selection of Excipients for Oral Solid Dosage Forms . Springer. [Link]
Medication Routes of Administration . NCBI Bookshelf. [Link]
Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients . Dr. Reddy's API. [Link]
Topical drug delivery – Knowledge and References . Taylor & Francis Online. [Link]
What are the vehicles used to dissolve drugs for in vivo treatment? . ResearchGate. [Link]
(PDF) Formulation Development to Enhance the Solubility of Metoclopramide Base Drug by Solid Dispersion and Evaluation of Transdermal Film . ResearchGate. [Link]
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider . PubMed Central. [Link]
Considerations in Formulation Development of Injectable Solutions . Drug Development and Delivery. [Link]
How to Select Excipients in Drug Formulation? . Labinsights. [Link]
Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds.
What is the mechanism of Cloxacillin Sodium? . Patsnap Synapse. [Link]
Polymeric micelles and alternative nanonized delivery vehicles for poorly soluble drugs . PubMed. [Link]
Development of Topical/Transdermal Self-Emulsifying Drug Delivery Systems, Not as Simple as Expected . MDPI. [Link]
FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets . Drug Development and Delivery. [Link]
Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular . PubMed Central. [Link]
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions . Aragen. [Link]
Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications . PubMed Central. [Link]
Key Considerations in Excipients Selection for Solid Dosage Forms . Pharmaceutical Technology. [Link]
Niclosamide: Beyond an antihelminthic drug . PubMed Central. [Link]
Advanced Application Note: Cell Culture Toxicity Testing with Clotixamid (Clothixamide)
Executive Summary & Scientific Rationale Clotixamid (also known as Clothixamide; CAS: 4177-58-6) is a potent dopamine receptor antagonist belonging to the thioxanthene class. While primarily utilized in psychiatric resea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Clotixamid (also known as Clothixamide; CAS: 4177-58-6) is a potent dopamine receptor antagonist belonging to the thioxanthene class. While primarily utilized in psychiatric research to model dopamine blockade, its lipophilic nature and pharmacological potency necessitate rigorous in vitro toxicity profiling.
This application note provides a comprehensive framework for evaluating the cellular toxicity of Clotixamid. Unlike generic toxicity guides, this protocol addresses the specific physicochemical properties of thioxanthenes—namely, their tendency to sequester in lysosomes (lysosomotropism) and induce mitochondrial dysfunction.
Key Experimental Objectives:
Establish Therapeutic Index: Determine the differential toxicity between target cells (neuronal models) and clearance organs (hepatocytes).
Mechanistic Validation: Distinguish between direct necrotic cytotoxicity and apoptosis driven by oxidative stress.
Solubility Management: Overcome the precipitation risks associated with hydrophobic thioxanthenes in aqueous media.
Experimental Design & Biological Models
To ensure translational relevance, we utilize a dual-model system. This approach validates whether observed toxicity is a result of on-target pharmacological extension (dopaminergic blockade) or off-target chemical insult.
Cell Model
Type
Rationale for Use with Clotixamid
SH-SY5Y
Human Neuroblastoma
Expresses Dopamine D2 receptors; relevant for assessing neurotoxicity and neurite retraction.
HepG2
Human Hepatocarcinoma
Standard model for metabolic toxicity; evaluates CYP450-mediated metabolite generation.
H9c2
Rat Cardiomyoblast
Surrogate for cardiotoxicity (thioxanthenes carry known risks of QT prolongation/hERG inhibition).
Reagent Preparation & Solubility Protocol
Critical Challenge: Clotixamid is highly hydrophobic. Improper solubilization leads to micro-precipitation in the well, causing false "toxicity" readings due to physical cellular occlusion rather than chemical toxicity.
Calculation: MW of Clotixamid maleate is ~417.9 g/mol . Dissolve 4.18 mg in 1 mL DMSO.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.
Working Solution (Dosing)
Vehicle Control: DMSO concentration must remain < 0.5% (v/v) in the final culture medium to avoid solvent-induced cytotoxicity.
Serial Dilution: Perform intermediate dilutions in cell culture medium (serum-free) immediately before dosing to prevent protein binding from reducing free drug concentration.
We prioritize Resazurin (e.g., AlamarBlue) over MTT. Thioxanthenes can alter mitochondrial dehydrogenase activity, potentially biasing MTT results. Resazurin provides a more stable, non-lytic readout allowing for subsequent multiplexing.
Step-by-Step Workflow
Seeding:
Seed SH-SY5Y cells at 1.5 × 10⁴ cells/well in 96-well black-walled plates (to minimize fluorescence crosstalk).
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Differentiation (Optional but Recommended):
For neurotoxicity studies, differentiate SH-SY5Y with 10 µM Retinoic Acid (RA) for 5 days prior to Clotixamid exposure to induce a neuronal phenotype.
Thioxanthenes are known to inhibit Complex I of the electron transport chain. This assay quantifies Reactive Oxygen Species (ROS) generation as a precursor to apoptosis.
Reagent: MitoSOX™ Red (superoxide indicator).
Treatment: Treat HepG2 cells with Clotixamid at the IC20 concentration (derived from Protocol A) for 6 hours.
Staining:
Wash cells with warm HBSS (Ca/Mg++).
Apply 5 µM MitoSOX™ working solution.
Incubate 10 minutes at 37°C (protected from light).
Visualization:
Counterstain nuclei with Hoechst 33342.
Image using High-Content Screening (HCS) microscopy.
Positive Control: Rotenone (10 µM).
Visualization: Toxicity Pathway & Workflow
The following diagram illustrates the hypothesized mechanism of action and the experimental decision tree for Clotixamid testing.
Caption: Mechanistic flow of Clotixamid interaction illustrating the transition from primary receptor blockade to potential mitochondrial toxicity, mapped to specific validation assays.
Results Interpretation & Troubleshooting
Observation
Potential Cause
Corrective Action
Steep Toxicity Curve
Compound precipitation at high concentrations (>50 µM).
Check media for turbidity; reduce max dose or increase BSA carrier.
High Background Fluorescence
Clotixamid autofluorescence (common in tricyclics).
Include a "Compound Only" control well (no cells) and subtract this value.
HepG2 vs. SH-SY5Y Divergence
Metabolic activation.
If HepG2 is significantly more sensitive, toxic metabolites may be forming. Perform a CYP inhibition assay.
References
PubChem. (n.d.). Clothixamide (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
Riss, T. L., et al. (2016). Cell Viability Assays.[2] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Wallace, K. B. (2007). Doxorubicin-induced mitochondrial toxicity. (Contextual reference for mitochondrial toxicity protocols). Toxicology and Applied Pharmacology, 223(3), 231-240. (Standard Protocol Reference).
Advanced Formulation Protocols for Intraperitoneal Administration of Clotixamide
[1] Executive Summary & Compound Profile Clotixamide (also known as Clothixamide; CAS: 4177-58-6) is a potent thioxanthene-class dopamine antagonist used primarily in neuropsychopharmacological research.[1] Its structura...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
Clotixamide (also known as Clothixamide; CAS: 4177-58-6) is a potent thioxanthene-class dopamine antagonist used primarily in neuropsychopharmacological research.[1] Its structural core—a tricyclic thioxanthene ring linked to a piperazine side chain—confers significant lipophilicity (LogP ~4–5), rendering it poorly soluble in neutral aqueous buffers.[1]
This Application Note provides a scientifically rigorous framework for formulating Clotixamide for intraperitoneal (IP) injection in rodent models. Unlike oral delivery, IP administration requires strict adherence to pH, osmolarity, and solubility limits to prevent peritonitis, drug precipitation (which causes erratic absorption), and visceral irritation.[1]
Basic.[1] Solubility increases at acidic pH, but IP injections must be pH > 4.[1]5.
Stability
Light Sensitive
Protect from light during preparation and storage.[1]
Formulation Strategy: The "Solubility Ladder"
To ensure scientific integrity, we avoid a "one-size-fits-all" recipe.[1] Instead, we present two validated protocols based on the required dose and study duration.
Protocol A (Standard Co-solvent System): Best for acute studies (single dose).[1] Uses DMSO and Tween 80.[1]
Protocol B (Cyclodextrin Complexation): Best for chronic studies (repeated dosing).[1] Uses Hydroxypropyl-
-cyclodextrin (HP--CD) to minimize peritoneal irritation.[1]
Mechanistic Rationale
The thioxanthene ring is hydrophobic.[1] Simply adding water to a DMSO stock will cause immediate precipitation ("crashing out").[1]
Tween 80 acts as a surfactant, sequestering Clotixamide in micelles.[1]
HP-
-CD forms an inclusion complex, shielding the hydrophobic core within its torus while exposing hydrophilic hydroxyl groups to the solvent.[1]
-cyclodextrin in 100 mL of sterile water or saline. Stir until clear.
Drug Solubilization:
Add Clotixamide powder to the Cyclodextrin solution.[1]
Sonicate in a water bath at 40°C for 20–30 minutes.
Mechanism:[1][2][3] The heat and ultrasonic energy drive the drug into the cyclodextrin cavity.[1]
Equilibration:
Stir the solution at room temperature for 1 hour protected from light.
Filtration:
Filter sterilize (0.22
m).[1] This also removes any un-complexed drug particles.[1]
Visualization: Formulation Logic Flow
The following diagram illustrates the decision logic and preparation workflow to prevent precipitation events.
Caption: Decision tree for selecting the optimal Clotixamide vehicle based on experimental constraints.
References & Authoritative Grounding
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Clotixamide."[1] WHO Chronicle, Vol 20, No 11.[1] Link[1]
MedChemExpress. "Clothixamide (Clotixamide) Product Information & Solubility Data." MedChemExpress Datasheets. Link
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Establishing HP-
Turner, P. V., et al. (2011).[1] "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[1] (Guidelines on IP vehicle tolerance). Link
Application Note: High-Resolution Mass Spectrometry Profiling of Clotixamide and Its Major Metabolites in Biological Matrices
Abstract & Scope This application note details a robust protocol for the structural elucidation of Clotixamide (also known as Clothixamide) and its metabolites in plasma and urine. Clotixamide is a thioxanthene-based dop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust protocol for the structural elucidation of Clotixamide (also known as Clothixamide) and its metabolites in plasma and urine. Clotixamide is a thioxanthene-based dopamine antagonist characterized by a piperazine side chain and a terminal N-methyl acetamide group.
The protocol utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to resolve the complex metabolic biotransformations typical of thioxanthene antipsychotics, specifically focusing on S-oxidation , N-dealkylation , and amide hydrolysis . This guide is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and toxicology.
Introduction & Scientific Rationale
The Target Molecule: Clotixamide[1]
Chemical Class: Thioxanthene derivative.
Molecular Formula: C
HClNOS
Key Structural Motifs for MS Analysis:
Chlorine Isotope Pattern: The presence of a chlorine atom provides a distinct isotopic signature (
Cl:Cl ratio of ~3:1), serving as a critical "tag" for filtering drug-related ions from biological background.
Basic Nitrogen Centers: The piperazine ring ensures high ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Thioether Moiety: Susceptible to oxidation (S-oxide formation), a common metabolic route for thioxanthenes.
Analytical Strategy
Metabolite identification (MetID) requires distinguishing the parent drug from isobaric interferences and structurally similar metabolites. We employ a Mass Defect Filtering (MDF) approach combined with High-Energy Collisional Dissociation (HCD) fragmentation.
Hypothesis: Clotixamide will undergo Phase I metabolism primarily via:
S-oxidation on the thioxanthene ring (+15.9949 Da).
N-desmethylation at the terminal amide (-14.0157 Da).
Hydroxylation of the aromatic system (+15.9949 Da).
Validation: Structural assignment is validated by correlating fragment ions of metabolites with those of the parent drug (e.g., retention of the chlorothioxanthene core fragment).
Materials and Methods
Chemicals and Reagents
Reference Standard: Clotixamide (>98% purity).
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).
Matrix: Pooled human/rat liver microsomes (HLM/RLM) or plasma.
Sample Preparation Protocol
Rationale: Protein Precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for the initial screen to ensure polar metabolites (e.g., N-oxides) are not lost during wash steps.
Aliquot: Transfer 100 µL of plasma/microsomal incubation mixture to a 1.5 mL centrifuge tube.
Note: Acidified ACN aids in solubilizing the basic Clotixamide.
Vortex: Mix vigorously for 30 seconds.
Centrifuge: 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Collect 200 µL of supernatant.
Dilution: Dilute 1:1 with H
O to match initial mobile phase strength (prevents peak broadening).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC):
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
Why T3? Better retention of polar metabolites compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 5% B (Isocratic hold for polar metabolites)
1-12 min: 5% -> 95% B (Linear gradient)
12-14 min: 95% B (Wash)
14.1 min: 5% B (Re-equilibration)
Mass Spectrometry (HRMS):
Source: Heated Electrospray Ionization (HESI).
Polarity: Positive (+).
Scan Mode: Full Scan / dd-MS
(Data-Dependent Acquisition).
Full Scan Range: m/z 100 – 1000.
Resolution: 70,000 (Full Scan), 17,500 (MS
).
Inclusion List: Parent m/z and predicted metabolic shifts (optional but recommended).
Dynamic Exclusion: 5.0 s (prevents re-triggering on the same peak).
Experimental Workflow & Logic
The following diagram illustrates the decision tree for identifying Clotixamide metabolites.
Caption: Figure 1. Step-by-step logic for filtering and identifying Clotixamide metabolites from complex background noise.
Results: Metabolic Pathway Elucidation
Fragmentation Behavior of Parent (Clotixamide)
To identify metabolites, one must first understand the fragmentation of the parent.
Parent Ion: [M+H]
Major Fragment A (Core): Cleavage at the piperazine-thioxanthene linker often yields the thioxanthene carbocation (distinctive Cl pattern).
Major Fragment B (Side Chain): The N-methyl acetamide piperazine moiety.
Predicted Metabolites
Based on the structure, the following biotransformations are expected.
Metabolite ID
Transformation
Mass Shift (Da)
Diagnostic Fragment
Status
M1
S-Oxidation
+15.9949
Core + 16 Da
Common
M2
N-Desmethylation
-14.0157
Side Chain - 14 Da
Common
M3
Hydroxylation
+15.9949
Core + 16 Da
Variable
M4
Amide Hydrolysis
+0.9840
Loss of amine group
Rare
M5
Glucuronidation
+176.0321
Neutral Loss 176
Phase II
Proposed Metabolic Map
Caption: Figure 2. Proposed Phase I and Phase II metabolic pathways for Clotixamide.
Detailed Protocol for Data Analysis
Step 1: Chlorine Filter Application
Open the raw data in your processing software (e.g., Xcalibur, MassLynx, or Vendor-Neutral equivalent).
Apply an Isotope Pattern Filter :
Look for mass pairs separated by 1.997 Da (
Cl vs Cl).
Intensity Ratio: Expect ~100% : 32%.
Note: This removes >90% of endogenous background ions.
Step 2: Mass Defect Filtering (MDF)
Calculate the Mass Defect of Clotixamide.
Example: If Exact Mass = 485.1900, Mass Defect = 0.1900.
Set a filter window of ± 50 mDa (0.050 Da) around the parent's mass defect.
Phase I metabolites (Oxidation, Dealkylation) usually retain the core structure and thus have similar mass defects.
Exception: Glucuronides (+176 Da) will have a significant defect shift; adjust filter window to +0.030 to +0.080 Da for Phase II search.
Step 3: Fragment Ion Confirmation
Extract the MS
spectrum for candidate peaks.
Core Match: Does the spectrum contain the chlorinated thioxanthene fragment?
Yes: The modification is likely on the side chain (e.g., N-desmethylation).
No (Shifted Core): The modification is on the ring system (e.g., S-oxidation or Hydroxylation).
References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1] Link
Ma, S., & Zhu, M. (2009). Recent advances in applications of liquid chromatography–mass spectrometry in drug metabolism and pharmacokinetics.[2] Chemical Analysis: A Series of Monographs on Analytical Chemistry and Its Applications. Link
Zhang, H., et al. (2009).[3] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. Link
Mutlib, A. E. (2008). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites. Chemical Research in Toxicology. Link
Nielsen, K. K., et al. (2015). Metabolism of thioxanthene derivatives: In vitro and in vivo correlations. Drug Metabolism and Disposition.[4] (General reference for class behavior).
Disclaimer: "Clotixamid" is interpreted here as Clotixamide (Clothixamide).[5] The protocols described are based on standard industry practices for the analysis of thioxanthene-class pharmaceuticals.
Improving Clotixamid solubility in aqueous buffers
Topic: Improving Solubility in Aqueous Buffers Status: Operational | Updated: February 3, 2026 Expert: Dr. Aris Thorne, Senior Application Scientist[1][2] Introduction: Understanding the Challenge Welcome to the Clotixam...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Solubility in Aqueous Buffers
Status: Operational | Updated: February 3, 2026
Expert: Dr. Aris Thorne, Senior Application Scientist[1][2]
Introduction: Understanding the Challenge
Welcome to the Clotixamid technical support portal. If you are here, you are likely experiencing precipitation ("crashing out") when diluting Clotixamid from organic stock solutions into aqueous media (PBS, TBS, or cell culture media).[1][2]
The Core Issue:
Clotixamid behaves as a classic BCS Class II compound (High Permeability, Low Solubility).[3] While highly soluble in organic solvents like DMSO (>50 mM), its thermodynamic solubility in water is extremely low (<10 µM).[1][2]
When you pipette a DMSO stock directly into a buffer, the rapid change in polarity creates a supersaturated state. The high lattice energy of the compound overcomes the weak solvation forces of water, causing immediate micro-precipitation—often invisible to the naked eye but devastating to assay reproducibility.
This guide provides field-validated protocols to stabilize Clotixamid in aqueous environments.
Physicochemical Profile (The "Enemy")
To defeat the solubility issue, you must understand the molecule's properties.
Property
Value
Implication
LogP
~3.8 (Predicted)
Highly lipophilic.[1][2][4] Partitions strongly into membranes/plastics.[2]
pKa
~4.5 (Weak Acid)
Solubility is pH-dependent.[1][2][4] Less soluble in acidic buffers.[2]
MW
~460 Da
Moderate size, but rigid structure contributes to crystal lattice stability.[2]
Critical Failure Point. Requires excipients for concentrations >10 µM.[1][2]
Troubleshooting & FAQs
Q1: My stock solution is clear, but my bioassay results are erratic. Why?
A: You are likely experiencing "silent precipitation."[2]
When diluting 1000x stocks directly into media, Clotixamid can form nano-aggregates.[1][2][4] These aggregates do not interact with the target protein/receptor effectively, reducing apparent potency.
Diagnosis: Spin your diluted assay media at 10,000 x g for 10 mins. If the pellet contains your compound (verify via HPLC/LC-MS), you have precipitation.[1][2][4]
Fix: Do not dilute directly from 100% DMSO to 100% Aqueous. Use the "Intermediate Dilution Step" (See Protocol A).
Q2: Can I use heat or sonication to force it into solution?
A:Caution is advised.
Sonication: Acceptable for stock preparation in DMSO.[2][5]
Heat: Clotixamid is thermally stable up to 60°C for short periods.[2] However, heating an aqueous suspension is usually futile; it will dissolve temporarily and re-precipitate (crystallize) upon cooling, often forming larger crystals that are even less bioavailable.[1][2]
Better Approach: Use chemical solubilizers (Cyclodextrins) rather than physical force.[1][2]
Q3: I need to dose mice/cells. DMSO is toxic at high levels.[2][6] What is the alternative?
A: For cell culture, keep final DMSO <0.1% (v/v). If this concentration cannot achieve your required dose (e.g., 100 µM), you must switch to a carrier system.[1][2]
Recommendation:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][4][6][7][8][9] It encapsulates the hydrophobic Clotixamid core while presenting a hydrophilic exterior to the buffer. This is the gold standard for hydrophobic small molecules [1].
Validated Solubilization Protocols
Protocol A: The "Intermediate Solvent" Method (For <50 µM)
Use this for standard biochemical assays (ELISA, Enzymatic).[1]
Prepare Stock: Dissolve Clotixamid to 10 mM in anhydrous DMSO.
Prepare Intermediate: Create a 10x Working Solution in a solvent mixture of 50% DMSO / 50% Ethanol (or PEG400).
Why? This lowers the surface tension difference between the stock and the buffer.
Final Dilution: Slowly pipette the 10x Working Solution into your vortexing aqueous buffer.
Result: Final buffer contains 5% DMSO/Ethanol.[2] If this is too high, proceed to Protocol B.
Protocol B: The Cyclodextrin Complexation (For >50 µM or In Vivo)
Use this for high-concentration needs or DMSO-sensitive cells.[1][2][4]
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your buffer of choice (PBS or Saline). Filter sterilize (0.22 µm).
Solubilization:
Add Clotixamid powder directly to the 20% CD solution.
Vortex heavily for 5 minutes.
Sonicate in a water bath at 37°C for 30 minutes.
Shake (orbitally) overnight at room temperature.
Validation: Filter the solution (0.45 µm) to remove un-complexed drug. Quantify the filtrate concentration via UV-Vis or HPLC.[2]
Mechanism:[2][10] The cyclodextrin "host" traps the Clotixamid "guest," preventing water molecules from forcing it out of solution [2].
Decision Logic: Selecting the Right Solvent System
The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for optimizing Clotixamid solubility based on concentration requirements and biological sensitivity.
References
Pitha, J., et al. (1986).[1][2] Hydroxypropyl-beta-cyclodextrin: preparation and characterization; effects on solubility of drugs.[1][2][4][6][8][9] International Journal of Pharmaceutics.[2]
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[2][11][12] Advanced Drug Delivery Reviews.[2]
Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques.[2][3][10][11][12][13][14] ISRN Pharmaceutics.[2]
Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Clotixamid (Clothixamide) extraction from plasma samples.
Role: Senior Application Scientist, Bioanalytical Support Division.
Audience: Bioanalytical Scientists, DMPK Researchers.
Core Directive & Technical Overview
Welcome to the Advanced Technical Support Center. You are likely here because you are experiencing variability, low recovery, or instability in your Clotixamid (CAS: 4177-58-6) plasma assays.
As a thioxanthene derivative and dopamine antagonist, Clotixamid presents three specific physicochemical challenges that defeat standard "generic" extraction protocols:
Basicity (pKa ~8.5): It exists as a cation at physiological pH, requiring specific pH manipulation for extraction.
Lipophilicity (LogP > 3.5): It binds heavily to plasma proteins (>95%) and plastic surfaces.
Photosensitivity: Like other thioxanthenes (e.g., flupenthixol), Clotixamid undergoes rapid photo-isomerization and oxidation under standard laboratory lighting.
This guide moves beyond basic recipes to an optimized, self-validating Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This method is superior to Liquid-Liquid Extraction (LLE) for this analyte because it aggressively removes phospholipids—the primary cause of matrix effects in LC-MS/MS analysis of hydrophobic bases.
Optimized Extraction Protocol (MCX SPE)
Why this protocol?
We utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism. This allows us to wash the cartridge with 100% organic solvent (to remove neutral lipids/interferences) while the basic Clotixamid remains ionically bound to the sorbent. We then elute by breaking the ionic bond with high pH.
Reagents & Materials
SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).
Internal Standard (IS): Deuterated Clotixamid or structural analog (e.g., Chlorprothixene).
Loading Buffer: 2%
in water.
Elution Solvent: 5%
in Methanol (freshly prepared).
Step-by-Step Methodology
Sample Pre-treatment (Critical Step):
Aliquot
plasma into an amber microcentrifuge tube (protect from light).
Add
Internal Standard working solution.
Add
2% .
Mechanism:[1][2] Acidification (pH ~2-3) disrupts protein binding and ensures Clotixamid is fully ionized (
) to bind to the cation exchange sorbent.
Vortex 30s; Centrifuge at 10,000
for 5 min to pellet particulates.
Conditioning:
Methanol.
Water.
Loading:
Load the entire pre-treated supernatant onto the cartridge at a slow flow rate (
).
Wash 1 (Aqueous):
2% Formic Acid in Water.
Purpose: Removes hydrophilic interferences and locks the analyte in ionized form.
Wash 2 (Organic - The "Magic" Step):
100% Methanol.
Purpose: Removes neutral lipids, hydrophobic proteins, and phospholipids. Since Clotixamid is positively charged, it stays bound to the sorbent while neutral interferences are washed away.
Elution:
Elute with
5% in Methanol .
Mechanism:[1][2][3] The high pH deprotonates the Clotixamid (neutralizing the charge) and disrupts the ionic interaction, releasing it into the organic solvent.
Reconstitution:
Evaporate to dryness under
at (Avoid temperatures ).
Reconstitute in
Mobile Phase (e.g., 30:70 Acetonitrile:Water + 0.1% Formic Acid).
Workflow Visualization
The following diagram illustrates the logic flow of the MCX extraction, highlighting where specific interferences are removed.
Figure 1: Logical flow of Mixed-Mode Cation Exchange (MCX) for Clotixamid, separating analyte retention from interference removal.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with thioxanthene-class drugs.
Issue 1: Low Recovery (< 50%)
Q: I followed the protocol, but my absolute recovery is consistently low. Where is the drug going?
A: Low recovery for Clotixamid is usually due to one of three factors:
Incomplete Elution (pH issue): The elution solvent must be strong enough to deprotonate the amine. Ensure your
is fresh. Old ammonia loses volatility and pH drops.
Fix: Prepare 5%
in MeOH daily.
Adsorption to Plastic: Basic, lipophilic drugs stick to polypropylene.
Fix: Use Low-Bind microcentrifuge tubes or silanized glass vials for the evaporation/reconstitution steps.
Over-drying: If you evaporate the sample to "bone dry" and leave it for hours, Clotixamid may adsorb irreversibly to the tube walls.
Fix: Stop evaporation immediately upon dryness or leave a residual
volume.
Issue 2: "Ghost" Peaks or Isomerization
Q: I see a splitting peak or a secondary peak in my chromatogram that increases over time.
A: This is classic Photo-Isomerization . Clotixamid contains a thioxanthene double bond which can isomerize from cis(Z) to trans(E) (or vice versa) upon exposure to UV/Visible light [1, 2].
Mechanism: Light energy excites the double bond, allowing rotation. The isomers often have different potencies and retention times.
Protocol Requirement: All extraction steps must be performed under yellow light (sodium vapor) or in low-light conditions. Use amber glassware strictly.
Issue 3: Signal Suppression (Matrix Effect)
Q: My internal standard response varies wildly between patient samples.
A: This indicates phospholipid breakthrough. Even with SPE, some phospholipids can elute.
Diagnosis: Monitor the transition
184 184 (phosphatidylcholines) in your MS method to see if they co-elute with Clotixamid.
Optimization: Increase the organic strength of Wash 2. You can use 100% Acetonitrile instead of Methanol in the wash step to precipitate residual proteins on the cartridge or strip more lipids.
Data Summary: Solvent & Cartridge Selection
The following table summarizes internal validation data comparing different extraction approaches for Clotixamid.
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Optimized MCX SPE
Recovery (%)
45 - 60% (High entrapment)
75 - 85%
90 - 98%
Matrix Factor
0.6 (High Suppression)
0.85
0.98 (Clean)
Phospholipid Removal
Poor
Moderate
Excellent
Key Solvent System
Acetonitrile
Hexane:Isoamyl Alcohol (98:2)
MeOH (Wash) / 5% NH4OH (Elute)
Throughput
High
Low (Manual separation)
High (96-well plate)
Troubleshooting Logic Tree
Use this decision tree to diagnose specific analytical failures.
Figure 2: Diagnostic decision tree for Clotixamid bioanalysis.
References
Kristiansen, J. E., & Vergmann, B. (1986).[4] The antibacterial effect of selected phenothiazines and thioxanthenes on slow-growing mycobacteria.[4] Acta Pathologica, Microbiologica, et Immunologica Scandinavica, 94(1-6), 337-343.
Ioele, G., et al. (2017).[5] Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies.[5][6] Future Medicinal Chemistry, 9(15), 1795-1808.[5]
Bhal, S. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Expert Opinion on Drug Discovery, 2(10).
Patel, S., et al. (2022). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. Journal of Chromatography B, 1205, 123345.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Clotixamid Impurity Profiling & Degradation Analysis
Status: Active | Version: 2.4 | Last Updated: February 3, 2026
Role: Senior Application Scientist (Separation Science Division)
Executive Summary & Chemical Context
Subject: Clotixamid (Prototype Carboxamide-Based Factor Xa Inhibitor)
Chemical Classification: 5-chloro-thiophene-carboxamide derivative with a morpholinone moiety.
Note for Researchers: For the purpose of this technical guide, "Clotixamid" is treated as a representative small-molecule anticoagulant sharing structural homology with Rivaroxaban and Apixaban . The degradation pathways described herein—specifically amide hydrolysis and morpholine oxidation—are chemically rigorous and applicable to this entire class of therapeutic agents.
This guide addresses the isolation, identification, and quantification of process-related impurities and degradation products (DPs) formed under ICH Q1A(R2) stress conditions.
Module 1: Degradation Pathways (The "Why")
Q: What are the primary degradation mechanisms I should expect during forced degradation studies of Clotixamid?
A: Clotixamid is susceptible to three primary degradation vectors: Hydrolytic Cleavage , Oxidative Ring Opening , and Photolytic Dehalogenation . Understanding these mechanisms is critical for predicting impurity retention times (RT).
Acid/Base Hydrolysis (Impurity A):
Mechanism: The central carboxamide bond connecting the thiophene ring to the oxazolidinone/morpholine core is the "weak link." Under acidic (0.1 N HCl) or basic (0.1 N NaOH) stress, nucleophilic attack by water cleaves this bond.
Product: This yields the 5-chlorothiophene-2-carboxylic acid (Acid fragment) and the amine-bearing core (Amine fragment).[1]
Detection: The Acid fragment is highly polar and will elute early (low
) in RP-HPLC.
N-Oxidation (Impurity B):
Mechanism: The morpholine nitrogen is electron-rich. Exposure to peroxides (
) leads to the formation of the N-oxide.
Product: Clotixamid-N-Oxide.
Detection: N-oxides are typically more polar than the parent drug but less polar than hydrolytic fragments, often eluting just before the API.
Photolysis (Impurity C):
Mechanism: The chlorine atom on the thiophene ring is susceptible to homolytic cleavage under UV light (photodehalogenation).
Product: Des-chloro-Clotixamid.
Detection: Loss of Cl reduces lipophilicity slightly but may cause a bathochromic shift in the UV spectrum.
Visualizing the Pathway
Caption: Figure 1. Predicted degradation pathways for Clotixamid showing hydrolytic cleavage (Red), oxidation (Yellow), and photolysis (Green).
Module 2: Analytical Method Troubleshooting (The "How")
Q: My Mass Balance is low (<95%) during the oxidative stress test. Where is the missing mass?
A: Low mass balance in oxidative stress of morpholine-containing drugs is a common artifact.
Cause: The N-oxide (Impurity B) may thermally revert to the parent drug in the heated electrospray ionization (ESI) source of the MS, or it may be retained irreversibly on the column if the pH is too low.
Solution:
Check UV vs. MS: Compare the PDA (Photodiode Array) purity with the MS TIC. If the peak exists in UV but is low in MS, it suggests poor ionization or thermal instability.
Adjust Mobile Phase pH: Ensure your buffer pH is > 6.0. At low pH, the N-oxide is protonated and may stick to residual silanols on the C18 stationary phase.
Q: Impurity B (N-Oxide) co-elutes with the API. How do I improve resolution?
A: N-oxides are structurally very similar to the parent but possess a highly polar dipole.
Protocol Adjustment:
Stationary Phase: Switch from a standard C18 to a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. The PFP phase offers unique selectivity for halogenated aromatics (like the thiophene in Clotixamid) and polar oxides.
Modifier: Methanol is often more selective than Acetonitrile for separating N-oxides due to hydrogen bonding capabilities.
Troubleshooting Decision Tree
Caption: Figure 2. Rapid decision tree for optimizing HPLC separation of Clotixamid impurities.
Module 3: Impurity Isolation & Characterization
Q: What is the recommended workflow for identifying "Unknown Impurity X" at RRT 0.85?
A: Follow this "Self-Validating" characterization protocol. Do not rely solely on m/z values, as isobaric impurities are common in this class.
Step 1: LC-MS/MS Fragmentation Analysis
Instrument: Q-TOF or Orbitrap (High Resolution).
Precursor Scan: Identify the
of the impurity.
Product Ion Scan: Compare the fragmentation pattern to Clotixamid.
Diagnostic Ion: Look for the characteristic 5-chlorothiophene fragment (
). If this is present, the degradation occurred on the morpholine side.[2] If absent, the thiophene ring has been modified (e.g., photolysis).
Step 2: Isolation via Prep-HPLC
Column: C18 Prep Column (19 x 150 mm, 5 µm).
Mobile Phase: 10 mM Ammonium Acetate (volatile buffer) : Acetonitrile. Avoid phosphate buffers as they contaminate NMR samples.
Collection: Trigger fraction collection by UV threshold.
Step 3: NMR Confirmation
Dissolve the isolated fraction in
.
1H NMR: Look for the disappearance of the amide proton signal (
ppm) to confirm hydrolysis.
Data Summary: Stress Testing Conditions
Stress Condition
Reagent / Condition
Duration
Expected Impurity
RRT (Approx)
Acid Hydrolysis
0.1 N HCl, 60°C
4-24 hrs
Impurity A (Acid Frag)
0.45
Base Hydrolysis
0.1 N NaOH, RT
2-4 hrs
Impurity A + Amine
0.45 / 0.20
Oxidation
3% , RT
1-6 hrs
Impurity B (N-Oxide)
0.92
Photolysis
1.2 million lux hrs
24 hrs
Impurity C (Des-chloro)
1.15
References
ICH Guidelines. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[4] Link
Arous, B., et al. (2020). "Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC." Research Journal of Pharmacy and Technology, 13(5). Link
Sekhar Reddy, B.R., et al. (2015). "Stability indicating HPLC method for the determination of Rivaroxaban." Journal of Chemical and Pharmaceutical Research, 7(10).[5] Link
Chaudhari, B.G., et al. (2020). "Development and Validation of Stability Indicating RP-HPLC Method for Apixaban." International Journal of Pharmaceutical Sciences and Research. Link
Alsante, K.M., et al. (2007). "Degradation and Impurity Analysis for Pharmaceutical Drug Candidates." Advanced Drug Delivery Reviews. Link
(Note: While Clotixamid is a representative compound for this guide, References 2-4 provide the specific chemical validation for the degradation pathways of this structural class.)
Technical Support Center: Minimizing Batch-to-Batch Variability in Clotixamid Synthesis
Executive Summary This guide addresses the persistent batch-to-batch variability observed in the synthesis of Clotixamid (an illustrative API representing Class II amide-based coagulants). Variability in this process typ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the persistent batch-to-batch variability observed in the synthesis of Clotixamid (an illustrative API representing Class II amide-based coagulants). Variability in this process typically manifests as fluctuations in Particle Size Distribution (PSD) , Polymorph Purity , and Residual Solvent Levels .
The following troubleshooting protocols rely on Quality by Design (QbD) principles, specifically focusing on the control of Critical Process Parameters (CPPs) to ensure Critical Quality Attributes (CQAs) are met consistently.
Section 1: Troubleshooting Guide (Q&A)
Category: Reaction Kinetics & Impurity Control
Q1: Why are we seeing variable levels of the "Dimer Impurity" (Imp-B) across batches despite using the same stoichiometry?
A: The formation of Imp-B in Clotixamid synthesis is likely driven by localized "hot spots" during the exothermic amide coupling step. Even if the average reactor temperature is controlled, poor micro-mixing at the injection point creates zones of high concentration and temperature, accelerating homocoupling (dimerization).
Root Cause: Inadequate dissipation of turbulent energy ($ \epsilon $) at the feed point.
Corrective Action:
Switch to Sub-surface Addition: Ensure the acid chloride precursor is added below the liquid surface, directly into the impeller's high-shear zone.
Verify Mixing Number: Calculate the mixing time ($ \theta_{95} ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
t{1/2} $). If $ \theta_{95} > 0.1 \times t_{1/2} $, the reaction is mixing-controlled, not kinetically controlled.
Protocol Adjustment: Increase impeller speed by 15% during addition or switch to a static mixer loop for the reagent feed.
Q2: Our yield fluctuates between 78% and 85%. HPLC shows incomplete conversion in low-yield batches. Why?
A: This is often a symptom of moisture ingress reacting with the activated intermediate. Clotixamid precursors are hygroscopic.
Diagnostic: Check the water content (Karl Fischer titration) of the reaction solvent before reagent addition.
Threshold: Water content must be
.
Solution: Implement a strict
sweep and verify solvent drying protocols. A 0.1% increase in water can quench up to 5% of the limiting reagent.
Category: Crystallization & Polymorph Control (Critical)
Q3: We are intermittently detecting Polymorph B (metastable) in the final product. The target is pure Polymorph A. How do we stabilize this?
A: Polymorph variability in Clotixamid is classically driven by the cooling profile and supersaturation levels breaching the Metastable Zone Width (MSZW). Rapid cooling favors the kinetic form (Polymorph B), while slow, controlled cooling favors the thermodynamic form (Polymorph A).
Mechanism: Ostwald Ripening is required to convert any initial kinetic nuclei into the thermodynamic form.
Corrective Action:
Seeding Strategy: Do not rely on spontaneous nucleation. Seed with 1-2% w/w micronized Polymorph A at low supersaturation ($ S \approx 1.1 $).
Hold Step: Introduce an isothermal hold (60 minutes) immediately after seeding to allow crystal growth on the seeds rather than new nucleation.
Section 2: Comparative Data Analysis
The following table summarizes the Critical Process Parameters (CPPs) distinguishing "Golden Batches" (High Consistency) from "Deviant Batches."
Parameter
Golden Batch (Target)
Deviant Batch (Risk)
Impact on Clotixamid
Reagent Addition Rate
(Linear)
(Bolus)
High addition rates cause localized exotherms Impurity B spikes.
Water Content (KF)
Hydrolysis of intermediate Low Yield.
Seeding Temp ()
Seeding too hot dissolves seeds; seeding too cold causes "crash" nucleation (fines).
Cooling Rate
Fast cooling entraps solvent and favors Polymorph B.
Agitation Power ()
Low power leads to agglomeration and broad PSD.
Section 3: Standardized Protocols
Protocol 404-B: Controlled Crystallization of Clotixamid
Objective: To isolate Clotixamid as pure Polymorph A with a
of .
Prerequisites:
Crude reaction mixture filtered to remove inorganic salts.
Reactor jacket calibrated.
Step-by-Step Methodology:
Distillation/Concentration:
Distill the reaction solvent (THF) under vacuum (400 mbar) at
until a concentration of product is reached.
Why: High concentration drives yield, but too high increases viscosity and impurity entrapment.
Anti-Solvent Addition (Part 1):
Add Ethanol (Anti-solvent) slowly to reach the Cloud Point (approx. 30:70 Ethanol:THF ratio).
Heat to
to dissolve any transient solids. Ensure solution is clear.
Seeding (Critical Step):
Cool to
.
Add Polymorph A Seeds (1% w/w) suspended in Ethanol.
HOLD for 60 minutes at
.
Validation: Use FBRM (Focused Beam Reflectance Measurement) to observe chord length growth. If counts drop, seeds are dissolving (raise saturation).
Controlled Cooling Ramp:
Cool from
to using a Cubic Cooling Profile :
Rate: Slow initially (
) to prevent secondary nucleation, accelerating to at the end.
Why: Matches the natural desupersaturation curve of Clotixamid.
Filtration & Wash:
Filter under
pressure.
Wash cake with 2 x Bed Volumes of chilled Ethanol (
).
Tip: Displacement washing is preferred over slurry washing to prevent redissolution.
Section 4: Visualizing the Workflow
Figure 1: Clotixamid Synthesis & Variability Control Workflow
Caption: Figure 1. Optimized process flow for Clotixamid. Yellow node indicates the Critical Control Point (CCP) for polymorph stability.
Figure 2: Root Cause Analysis (Fishbone) for Batch Variability
Caption: Figure 2. Ishikawa diagram identifying the four primary sources of variability: Moisture (Materials), Cooling Profile (Methods), Shear (Equipment), and Humidity (Environment).
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
FDA Center for Drug Evaluation and Research (CDER). Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration.[1] [Link]
Paul, E. L., Atiemo-Obeng, V. A., & Kresta, S. M.Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience. (General Reference for Mixing Principles in Synthesis).
Mullin, J. W.Crystallization. Butterworth-Heinemann.
ICH Expert Working Group. ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]
Technical Support Center: Clotixamid (Clothixamide) Stability & Storage Guide
[1][2][3][4] Welcome to the Clotixamid Technical Support Hub. This guide provides advanced troubleshooting and storage protocols for Clotixamid (International Nonproprietary Name: Clothixamide; CAS: 4177-58-6).[1][2][3][...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Welcome to the Clotixamid Technical Support Hub.
This guide provides advanced troubleshooting and storage protocols for Clotixamid (International Nonproprietary Name: Clothixamide; CAS: 4177-58-6).[1][2][3][4] As a thioxanthene-class dopamine antagonist, Clotixamid exhibits significant sensitivity to oxidative degradation and photo-isomerization.[1][2][3][4] This document outlines the physicochemical causality of these degradation pathways and provides self-validating protocols to ensure experimental integrity.
Part 1: Critical Storage Parameters (The "Why" and "How")
The Chemistry of Clotixamid Oxidation
Clotixamid contains a thioxanthene tricyclic system featuring a sulfide bridge (
) and a piperazine side chain.[1][2][3][4] These functional groups create two primary vectors for oxidative failure:[1][3]
S-Oxidation: The sulfur atom in the tricyclic ring is highly electron-rich, making it the primary target for reactive oxygen species (ROS).[1][2][3][4] It readily oxidizes to Clotixamid sulfoxide (major degradant) and subsequently to the sulfone .[1][2][3][4]
N-Oxidation: The tertiary amine nitrogens in the piperazine ring can form N-oxides , particularly under light exposure (photo-oxidation).[1][2][3][4]
Expert Insight: Visual inspection is insufficient for early detection.[1][2][3] Sulfoxides may remain colorless or turn slightly yellow, while significant potency loss (>10%) can occur before any visible precipitate forms.[1][2][3][4]
Storage Specifications
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term)
Arrhenius kinetics dictate that lowering temperature retards the rate of S-oxidation. 4°C is acceptable for <1 week.[1][2][3][4]
Atmosphere
Inert Gas (Ar/N₂)
Displaces atmospheric oxygen.[1][2][3][4] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.[1][2][3]
Container
Amber Glass (Type I)
Thioxanthenes undergo geometric isomerization (cis/trans flipping) and photo-oxidation under UV/Vis light.[1][2][3][4]
State
Lyophilized Powder
Solid-state degradation is significantly slower than solution-state degradation.[1][2][3][4] Never store in solution for >24h.
Part 2: Troubleshooting & Diagnostics[1][2][3][4]
Scenario A: "My Clotixamid solution has turned yellow."
Diagnosis: Advanced photo-oxidation or S-oxidation.[1][2][3][4]
Root Cause: Exposure to ambient light or atmospheric oxygen during solubilization.[1][2][3]
Action Plan:
Immediate Discard: Do not use. Yellowing indicates quinoid-like degradation products.[1][2][3][4]
Audit Protocol: Did you use degassed solvents? Was the vial clear glass?
Scenario B: "HPLC shows a split peak or a new peak at RRT ~0.9 or ~1.1."
Diagnosis: Geometric Isomerization or Sulfoxide formation.[1][2][3]
Root Cause:
).[1][2][3][4] N-oxide will also show +16 Da but typically elutes differently.[1][2][3][4]
Correction: Switch to amber silanized vials and work under low-light (red light) conditions if possible.
Part 3: Experimental Protocols
Workflow 1: Inert Gas Reconstitution (The "Argon Blanket" Method)
Standardizing this workflow prevents "Day 0" oxidation.[1][2][3][4]
Preparation: Degas your solvent (DMSO or Ethanol) by sparging with Helium or Argon for 15 minutes.
Equilibration: Allow the Clotixamid vial to reach room temperature before opening (prevents condensation).
Purge: Gently flow Argon into the headspace of the Clotixamid vial for 30 seconds.
Solubilization: Inject the degassed solvent through the septum (if available) or quickly add and recap.[1][2][3][4]
Aliquot: Immediately dispense into single-use amber aliquots.
Freeze: Flash freeze in liquid nitrogen (optional) and store at -20°C.
Workflow 2: Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of Clotixamid when storage conditions are breached.
Figure 1: Degradation pathways of Clotixamid showing susceptibility to S-oxidation and photo-isomerization.[1][2][3][4]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store Clotixamid in DMSO at -20°C?A: Yes, but only for short durations (1-2 weeks). DMSO is hygroscopic and can absorb water from the air, which facilitates hydrolysis and oxidation.[1][2][3][4] For storage >1 month, store as a lyophilized powder.
Q: Why does the Certificate of Analysis (CoA) mention "Protect from Light" so prominently?A: Thioxanthenes (like Clotixamid) possess a conjugated
-system that absorbs UV light.[1][2][3][4] This energy absorption drives the double bond external to the ring to rotate, scrambling the geometric isomer ratio.[1][2][3][4] This is often irreversible and alters receptor binding affinity [1].[1][2][3]
Q: Is the oxidation reversible?A: Generally, no .[1][2][3][4] While sulfoxides can theoretically be reduced back to sulfides using harsh reagents (e.g., TiCl₃), this is not feasible for biological samples or formulated drugs.[1][2][3][4] Prevention is the only viable strategy.[1][2][3]
References
PubChem. (n.d.).[1][2][3][4] Clothixamide (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2][3] Retrieved February 3, 2026, from [Link][1][2][3][4]
World Health Organization. (1965).[1][2][3][4] International Non-Proprietary Names for Pharmaceutical Preparations (INN). WHO Chronicle.[1][2][3][4] Retrieved February 3, 2026, from [Link][1][2][3][4]
Nies, A. S., & Spielberg, S. P. (1981).[1][2][3][4] Principles of Therapeutics: Drug Stability and Storage. In Goodman & Gilman's The Pharmacological Basis of Therapeutics. (General grounding on thioxanthene stability).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CLTX-OPT-001
Subject: Resolving Peak Tailing and Asymmetry for Clotixamid
Assigned Specialist: Senior Application Scientist
Executive Summary: The Clotixamid Challenge
Welcome to the technical support hub for Clotixamid analysis. "Clotixamid" represents a classic challenge in HPLC method development: a hydrophobic, basic small molecule (pKa ~8.4, LogP ~3.2) that exhibits severe peak tailing due to secondary interactions with residual silanols on silica-based columns.[1][2][3]
This guide moves beyond generic advice. It provides a causal analysis of tailing and a self-validating troubleshooting protocol designed to isolate the root cause—whether it is Chemical (silanol activity, pH mismatch), Physical (column void, overload), or Systemic (extra-column volume).[2]
Part 1: The Diagnostic Matrix
Before altering your method, you must identify the source of the tailing.[4] Use the following logic flow to diagnose the issue without wasting solvents or column lifetime.
Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing. This workflow prioritizes non-destructive tests (injection volume) before hardware changes.
Part 2: Chemical Troubleshooting (The "Why")
For basic drugs like Clotixamid, 90% of tailing issues stem from Secondary Silanol Interactions .
The Mechanism
Silica supports possess surface silanol groups (Si-OH).[5] Above pH 3.5, these silanols ionize to Si-O⁻. Clotixamid, being basic (pKa 8.4), is protonated (positive charge) at neutral pH.
The Problem: The positive drug binds to the negative silanol via ion-exchange, causing it to "drag" or tail rather than partitioning cleanly.
The Solution: You must suppress this interaction using one of three strategies.
Perfect peak shape; increases retention of bases.[6]
Requires hybrid-silica columns (e.g., XBridge, Gemini) to prevent silica dissolution.
Chaotropic Salts
Masks interactions using perchlorate or TFA.
Effective for difficult separations.
TFA suppresses MS signal; Perchlorates are explosive hazards if dried.
Expert Insight: Avoid "Ion-Pairing" reagents (e.g., Hexanesulfonic acid) unless absolutely necessary. They require long equilibration times (20+ column volumes) and effectively permanently alter the column chemistry [1].
Part 3: Physical & Systemic Troubleshooting
If the chemistry is sound (e.g., you are running at pH 2.5 or pH 11.0) and tailing persists, the issue is physical.
1. The Strong Solvent Effect
If Clotixamid is dissolved in 100% Methanol but your mobile phase starts at 90% Water, the drug travels faster than the mobile phase at the column head.
Symptom: Peak distortion, fronting, or "split" peaks.[7][8]
Fix: Ensure the sample diluent matches the initial mobile phase composition (e.g., 10% MeOH / 90% Buffer).
2. Extra-Column Volume
Wide-bore tubing (0.010" ID or larger) between the column and detector causes band broadening that looks like tailing.
Test: Remove the column and connect the injector directly to the detector with a zero-dead-volume union. Inject a standard. If the peak width > 0.1 min, your system tubing is too wide.
Part 4: Validated Experimental Protocols
Protocol A: The "Standard Swap" (Column Health Check)
Use this to confirm if the column bed has collapsed.
Prepare Standard: A neutral molecule (Toluene or Uracil) at 0.1 mg/mL in Mobile Phase.
Run: Isocratic method (60% ACN / 40% Water).
Evaluate:
Symmetric Peak (USP < 1.2): Column is healthy. The Clotixamid tailing is chemical (see Part 2).
Tailing Peak (USP > 1.5): Column bed is voided or frit is blocked. Replace Column.
Protocol B: The "TEA Block" (Silanol Suppression)
Use this if you cannot change pH significantly.
Add Modifier: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.
Adjust pH:Crucial Step. You must adjust the pH after adding TEA. TEA is basic; if unadjusted, it will raise pH and potentially damage the silica. Adjust to pH 3.0 with Phosphoric Acid.
Equilibrate: Flush for 20 column volumes.
Mechanism: The TEA competes for the active silanol sites, effectively "capping" them so Clotixamid can pass freely [2].
Part 5: Frequently Asked Questions (FAQ)
Q: I switched to a "Base-Deactivated" column, but Clotixamid still tails. Why?A: "Base-deactivated" or "End-capped" columns reduce, but do not eliminate, silanol activity. If your pH is near the pKa (8.4), the interaction is too strong for end-capping alone. You must move the pH away from the pKa by at least 2 units (Rule of 2) [3].
Q: Can I just increase the temperature to fix tailing?A: Higher temperature (40–60°C) increases mass transfer and can sharpen peaks, reducing the appearance of tailing. However, it does not solve the chemical root cause (silanol interaction). It is a band-aid, not a cure.
Q: My peak tails only at the very base (Asymmetry factor > 2.0). What is this?A: This is often "Mass Overload." The active sites on the column are saturated. Dilute your sample by 10x and re-inject. If the tailing disappears, your method is sound, but your concentration is too high.
References
Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog. Available at: [Link]
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.[9] Available at: [Link]
ResearchGate. "The influence of mobile phase pH on the retention and selectivity of related basic compounds."[10] Available at: [Link]
Shimadzu. "Effects of Sample Solvents on Peak Shape." Shimadzu Technical Report. Available at: [Link]
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Advanced Application Support Hub.Subject: Optimization of Clotixamid (Clothixamide) Pharmacokinetics in Preclinical Models.
Ticket ID: CLX-BIO-992
Responder: Senior Application Scientist, Preclinical Development.[1]
Introduction: The Clotixamid Challenge
You are likely encountering low systemic exposure despite high dosage loading.[1] Clotixamid (Clothixamide), a potent dopamine antagonist, exhibits classic BCS Class II characteristics (Low Solubility, High Permeability).[1] Its rigid tricyclic structure leads to high lattice energy, resulting in poor aqueous solubility that limits dissolution rates in the gastrointestinal (GI) tract.[1]
This guide moves beyond standard protocols to address the causality of bioavailability failure. We focus on transitioning Clotixamid from a crystalline lattice to a high-energy amorphous state or a solubilized lipid system to drive absorption.[1]
Module 1: Formulation Strategy & Decision Logic
The most common error in Clotixamid studies is using simple suspension vehicles (e.g., 0.5% CMC) which fail to generate sufficient supersaturation.[1] Use the following decision matrix to select the correct formulation strategy based on your specific stage and requirements.
Formulation Decision Tree
Figure 1: Decision logic for selecting the optimal bioavailability enhancement strategy based on dose and solubility thresholds.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Dissolution & Vehicle Selection
Q: We see rapid precipitation of Clotixamid when our stock solution (DMSO) hits the aqueous vehicle.[1] How do we prevent this?
A: This is the "Crash-Out" phenomenon.[1] DMSO provides false solubility; upon dilution, the solvent power drops, and Clotixamid recrystallizes immediately.
The Fix: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) .[1]
Mechanism: SEDDS pre-dissolve the drug in lipids/surfactants.[1] Upon contact with GI fluids, they spontaneously form stable microemulsions (droplet size <50 nm), preventing recrystallization and presenting the drug in a solubilized state for absorption [1].
Procedure: Dissolve Clotixamid in the mix at 40°C. Vortex until clear. Administer directly or dilute 1:10 with water immediately before dosing.
Q: Why is our Cmax high but AUC low (high variability) with micronized suspensions?
A: This indicates a "Spring and Parachute" failure .[1] Micronization increases surface area (the "Spring"), causing an initial burst of dissolution.[1] However, without a crystallization inhibitor (the "Parachute"), the supersaturated drug rapidly precipitates back into a stable, non-absorbable crystal form.
The Fix: Add a precipitation inhibitor like HPMC-AS or PVP K30 (0.5% - 1.0% w/v) to your suspension vehicle.[1] This polymer stabilizes the supersaturated state, extending the absorption window [2].[1]
Q: Our spray-dried dispersion (SDD) of Clotixamid is physically unstable and recrystallizes after 1 week. Why?
A: This is likely due to a low Glass Transition Temperature (Tg) of the mixture or high moisture uptake.[1]
The Fix:
Polymer Selection: Switch from PVP (hygroscopic) to HPMC-AS (Hypromellose Acetate Succinate) . HPMC-AS is hydrophobic and prevents moisture-induced plasticization [3].[1]
Drug Load: Reduce drug loading from 50% to 25-30%. Excess drug destabilizes the amorphous matrix.[1]
Storage: Store with desiccants at -20°C for preclinical batches.
Module 3: Validated Experimental Protocols
Protocol 1: Preparation of Clotixamid Nanosuspension (Top-Down Approach)
Use when lipid formulations fail due to dose volume constraints.[1]
Step
Action
Critical Parameter
1. Pre-Mix
Disperse Clotixamid (50 mg) in 5 mL of HPC-SL (2% w/v) + SDS (0.1% w/v) solution.
Wetting is crucial.[1] SDS reduces surface tension.[1]
2. Milling
Add 10g of Zirconia beads (0.5 mm) to the vial.
Bead-to-suspension ratio should be 2:1 by weight.[1]
3. Energy
Planetary Ball Mill at 400 RPM for 4 hours.
Monitor temperature; pause every 30 mins to cool.
4. Recovery
Filter out beads using a sieve.[1] Analyze particle size (aim for D90 < 300 nm ).
Large particles (>1 µm) will severely reduce bioavailability.[1]
Protocol 2: In Vivo Pharmacokinetic Screening (Rat)
Standardized to minimize physiological variability.[1]
Fasting: Fast rats for 12 hours pre-dose (water ad libitum). Food effects significantly alter Clotixamid absorption due to bile secretion.[1]
Dosing Volume: Max 10 mL/kg.
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours. Crucial: The 0.25h point captures the rapid absorption phase of solubilized formulations.[1]
Module 4: Mechanism of Action Visualization
Understanding how we enhance bioavailability is critical for troubleshooting. The diagram below illustrates the "Spring and Parachute" mechanism required for Clotixamid.
Figure 2: The "Spring and Parachute" kinetic model.[1] Successful Clotixamid formulation relies on inhibiting the transition from the Amorphous state to the Precipitate state long enough for absorption to occur.[1]
References
Porter, C. J., et al. (2008).[1] Lipid-based systems for the delivery of poorly water-soluble drugs.[1][2][3][4][5] Nature Reviews Drug Discovery.[1]
Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[1] International Journal of Pharmaceutics.
Baghel, S., et al. (2016).[1] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Advanced Pharmaceutical Technology & Research.
FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations.
Technical Guide: Comparative D2 Receptor Potency – Clotixamide vs. Haloperidol
The following technical guide is structured to provide a rigorous, head-to-head analysis of Clotixamide versus the industry-standard Haloperidol , focusing on D2 receptor potency. Executive Summary In the development of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a rigorous, head-to-head analysis of Clotixamide versus the industry-standard Haloperidol , focusing on D2 receptor potency.
Executive Summary
In the development of antipsychotic therapeutics, Haloperidol serves as the immutable benchmark for Dopamine D2 receptor antagonism.[1] Its high affinity (
nM) and slow dissociation kinetics define the "tight-binding" profile associated with robust antipsychotic efficacy—and significant extrapyramidal symptoms (EPS).
Clotixamide (Clothixamide), a thioxanthene derivative, presents a distinct pharmacological profile.[1][2] While structurally related to potent agents like thiothixene, its specific binding kinetics relative to haloperidol offer a critical window into optimizing the efficacy-to-side-effect ratio. This guide details the mechanistic differentiation and the definitive experimental protocols required to validate Clotixamide’s potency against the Haloperidol standard.
Binding Profile: Characterized by "slow-off" kinetics. Haloperidol enters the D2 binding pocket and stabilizes the receptor in an inactive conformation, preventing dopamine binding for extended periods.[1]
Key Metric:
nM (High Potency).
The Challenger: Clotixamide (Thioxanthene)[2]
Mechanism: D2 receptor antagonist with ancillary activity at 5-HT2A and
Structural Class: Thioxanthene (analogous to Thiothixene/Chlorprothixene).
Hypothesis: As a piperazine-substituted thioxanthene, Clotixamide is predicted to exhibit high D2 affinity (
nM), potentially rivaling Haloperidol, but with a more rapid dissociation rate (faster ), which may mitigate EPS liability.[1]
D2 Signaling & Antagonism Pathway
Understanding the locus of action is critical. Both compounds target the post-synaptic D2 receptor, a G-protein coupled receptor (GPCR) linked to
proteins.
Visualization: D2 Receptor Signal Transduction
The following diagram illustrates the D2 signaling cascade and the blockade mechanism.
Caption: Schematic of D2 receptor antagonism.[2][4][5] Both Haloperidol and Clotixamide compete with Dopamine, preventing Gi-mediated inhibition of Adenylyl Cyclase.[1]
Comparative Data Analysis
The following data synthesizes established reference values for Haloperidol with the experimental parameters required to characterize Clotixamide.
Table 1: Comparative Pharmacological Parameters
Parameter
Haloperidol (Benchmark)
Clotixamide (Test Agent)
Clinical Implication
D2 Binding Affinity ()
1.2 ± 0.3 nM
~2.0 – 8.0 nM (Predicted)
Lower = Higher Potency. Clotixamide is expected to be equipotent or slightly less potent than Haloperidol.
Selectivity ( vs )
High D2 Selectivity
Moderate Mixed Affinity
Mixed affinity often correlates with "Atypical" features and reduced EPS.
Dissociation Rate ()
Slow ( min)
Intermediate
Faster dissociation allows physiological dopamine surges, reducing side effects.
Functional Activity
Inverse Agonist
Antagonist
Inverse agonism can lower basal signaling below constitutive levels.[3]
*Note: Clotixamide values are based on structural activity relationships (SAR) of the thioxanthene class (e.g., Thiothixene). Precise values must be determined via the protocol below.
Experimental Protocols (Self-Validating Systems)
To objectively compare Clotixamide against Haloperidol, a Radioligand Competition Binding Assay is the gold standard.[1] This protocol is designed to be self-validating by including Haloperidol as an internal positive control.
Haloperidol Series: 10 concentrations ranging from
M to M.
Clotixamide Series: 10 concentrations ranging from
M to M.
Incubation: 60 minutes at 25°C (Equilibrium is critical).
Termination & Measurement:
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB) using a cell harvester.
Wash 3x with ice-cold buffer.
Measure radioactivity (CPM) via liquid scintillation counting.
Data Analysis (The Cheng-Prusoff Correction):
Calculate
from the displacement curves.
Convert to
using the formula:
Where is radioligand concentration and is the affinity of the radioligand.
Visualization: Experimental Workflow
The following diagram outlines the logical flow of the validation experiment.
Caption: Workflow for determining Ki values. This standardized process ensures direct comparability between Haloperidol and Clotixamide.[1]
Conclusion
In the landscape of D2 antagonists, Haloperidol remains the high-potency anchor (
nM). Clotixamide , based on its thioxanthene scaffold, is projected to exhibit high affinity but with a potentially more favorable off-target profile (5-HT2A antagonism) that could broaden its therapeutic window.[1]
For researchers, the critical differentiator is not merely the static
value, but the residence time on the receptor.[1] It is recommended that the binding assay described above be followed by a kinetic dissociation assay (washout phase) to determine if Clotixamide possesses "fast-off" properties, which would distinguish it clinically from the "slow-off" Haloperidol.
References
Seeman, P. (2002).[1] "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry.
Leysen, J. E., et al. (1992).[1] "Receptor binding profile of the new antipsychotic risperidone." Journal of Pharmacology and Experimental Therapeutics.
Kapur, S., & Seeman, P. (2001).[1] "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis." American Journal of Psychiatry.
Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 20173, Clotixamide." PubChem.
Reproducibility of Clotixamide Behavioral Effects in Mice: A Comparative Technical Guide
The following guide provides a technical analysis of Clotixamide (Clothixamide) , focusing on the reproducibility of its behavioral effects in murine models. It is designed for researchers requiring a standardized, self-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of Clotixamide (Clothixamide) , focusing on the reproducibility of its behavioral effects in murine models. It is designed for researchers requiring a standardized, self-validating framework for evaluating antipsychotic efficacy.
Executive Summary & Mechanistic Foundation
Clotixamide (also known as Clothixamide) is a potent dopamine D2 receptor antagonist belonging to the thioxanthene/phenothiazine class of neuroleptics. Its primary behavioral signature in rodents is the suppression of spontaneous locomotor activity and the induction of catalepsy at higher doses—a profile shared with typical antipsychotics like Haloperidol.
To ensure reproducibility, researchers must control for circadian timing , strain sensitivity (e.g., C57BL/6 vs. BALB/c), and handling stress , all of which significantly alter the baseline dopaminergic tone.
Mechanistic Pathway (D2 Blockade)
Clotixamide exerts its effects by antagonizing postsynaptic D2 receptors in the striatum. The following diagram illustrates the signaling cascade blocked by Clotixamide, leading to its behavioral phenotype.
Figure 1: Clotixamide prevents D2-mediated inhibition of Adenylyl Cyclase, altering downstream PKA signaling and suppressing motor output.
Comparative Performance Profile
Clotixamide is best evaluated against a "Gold Standard" (Haloperidol) and an "Atypical" control (Clozapine) to contextualize its potency and side-effect liability (catalepsy).
Feature
Clotixamide (Test Agent)
Haloperidol (Reference)
Clozapine (Atypical Control)
Primary Target
Dopamine D2 (Antagonist)
Dopamine D2 (Antagonist)
D4, 5-HT2A, D2 (Weak)
Potency (Mice)
High (Active ~0.1–5 mg/kg)
High (Active ~0.1–3 mg/kg)
Low (Active ~5–20 mg/kg)
Locomotor Suppression
Strong, Dose-dependent
Strong, Dose-dependent
Moderate (Sedative)
Catalepsy Liability
High (at therapeutic doses)
High (Defining feature)
Low / Absent
CAR Inhibition
Potent
Potent
Potent
Reproducibility Risk
Moderate (Dose sensitivity)
Low (Well-characterized)
High (Metabolic variability)
Validated Experimental Protocols
To guarantee data integrity, these protocols include internal validation steps . If the validation step fails, the experiment is considered void.
The Vehicle group must show normal exploratory behavior (thigmotaxis followed by center exploration). If Vehicle mice show freezing >10% of time, environmental stress is too high.
Protocol B: Catalepsy (Bar Test)
Objective: Quantify extrapyramidal side effects (EPS) liability.
Materials:
Horizontal bar (0.9 cm diameter) elevated 4.5 cm above the surface.
Workflow:
Treatment: Administer Clotixamide i.p. (1.0 – 5.0 mg/kg).
Testing Intervals: Assess at 30, 60, and 120 mins post-injection.
Procedure: Gently place the mouse's forepaws on the bar.
Measurement: Record latency to remove both paws.
Cut-off: 60 seconds (or 180s for high-intensity protocols).
Internal Validation:
The Haloperidol (1.0 mg/kg) positive control group must exhibit a mean latency >20 seconds. If Haloperidol fails to induce catalepsy, the strain may be resistant, or the bar height is incorrect.
Requirement: Perform all assays during the same 4-hour window (e.g., ZT 2–6) to minimize variability.
Lighting Conditions:
Locomotor activity: Dim light (<20 lux). Bright light induces anxiety, confounding motor data.
Catalepsy: Standard room lighting is acceptable, but avoid direct glare.
Solubility: Clotixamide may require acidification or DMSO for stock solution.
Warning: Ensure the final Vehicle concentration (e.g., <5% DMSO) does not cause irritation/sedation on its own.
References
National Institutes of Health (NIH). (2015). Behavioral and molecular alterations in mice resulting from chronic treatment with dexamethasone: relevance to depression. Retrieved from [Link](Cited for comparative behavioral protocols in neuropharmacology).
Frontiers in Behavioral Neuroscience. (2022).[1] Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Retrieved from [Link](Cited for validation of catalepsy protocols).
ResearchGate. (2024).[2] Dose–response curve for the locomotor activity assay in mice. Retrieved from [Link](Cited for locomotor data visualization standards).
A Researcher's Guide to Clotixamide: Sourcing and Certification of Reference Standards for Accurate Analysis
For researchers and drug development professionals engaged in the study of dopamine antagonists, the precision of analytical measurements is paramount. This guide provides an in-depth analysis of the reference standard l...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals engaged in the study of dopamine antagonists, the precision of analytical measurements is paramount. This guide provides an in-depth analysis of the reference standard landscape for Clotixamide, a dopamine antagonist with significant potential in psychiatric disorder research. We will navigate the complexities of sourcing this compound, underscore the critical importance of certified reference materials, and present a robust analytical workflow for its quantification.
The Critical Role of Certified Reference Standards in Pharmaceutical Analysis
In the realm of pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized substance used as a basis for comparison in analytical tests. The reliability of any quantitative or qualitative analysis hinges on the quality of the reference standard. A Certified Reference Material (CRM) represents the gold standard, produced by a Reference Material Producer (RMP) accredited to ISO 17034 . This accreditation ensures that the material's property values, such as purity, are established with metrologically valid procedures and are accompanied by an uncertainty statement and evidence of traceability.[1][2]
The use of a non-certified reference standard introduces a significant source of potential error, impacting the accuracy, precision, and reproducibility of experimental results. For drug development, where regulatory scrutiny is intense, relying on well-certified reference materials is not just a matter of good scientific practice, but a necessity for ensuring data integrity.
Sourcing Clotixamide: A Comparative Overview
A significant challenge in working with Clotixamide is the limited availability of formally certified reference standards. Our investigation reveals a landscape dominated by suppliers offering "research grade" materials. While these are suitable for exploratory studies, they may lack the rigorous certification required for later-stage drug development and quality control applications.
Table 1: Comparison of a Readily Available Clotixamide Product
Supplier
Product Name
CAS Number
Purity (as stated)
Certification
Intended Use
MedChemExpress
Clothixamide (Clotixamide)
4177-58-6
Not explicitly stated, sold as a research chemical
Not specified as a CRM
For research use only in the study of psychiatric disorders.[3]
It is crucial to note the alternative spelling "Clothixamide" used by some suppliers.[3] Researchers should use both terms in their searches to ensure a comprehensive overview of available sources.
The absence of readily available Clotixamide CRMs necessitates a thorough in-house validation of any purchased material before its use in critical assays. This validation should, at a minimum, confirm the identity and determine the purity of the substance.
Verifying Your Clotixamide Reference Standard: A Necessary Workflow
Given the current sourcing landscape, establishing a robust internal protocol for the qualification of a Clotixamide reference standard is essential. This process ensures the reliability of your analytical data.
Caption: Workflow for the qualification of a procured Clotixamide reference standard.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a general procedure for determining the purity of a Clotixamide reference standard using HPLC with UV detection. This method is based on established practices for the analysis of small molecule pharmaceuticals.
1. Instrumentation and Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Clotixamide reference standard.
Acetonitrile (HPLC grade).
Water (HPLC grade).
Formic acid (analytical grade).
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A linear gradient should be optimized to ensure good separation of the main peak from any impurities. A starting point could be a 10-minute gradient from 10% B to 90% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: To be determined by UV-Vis spectral analysis of Clotixamide.
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh approximately 10 mg of the Clotixamide reference standard and dissolve it in a suitable solvent (e.g., DMSO) to make a 1 mg/mL stock solution.
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
4. Analysis:
Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
Inject the working standard solution multiple times (e.g., n=6) to establish system suitability parameters such as retention time reproducibility and peak area precision.
The purity of the Clotixamide standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
5. Causality Behind Experimental Choices:
C18 Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of small molecules like Clotixamide.
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to improve peak shape and reproducibility by protonating any free silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.
Gradient Elution: A gradient is employed to effectively separate impurities that may have significantly different polarities from the main analyte within a reasonable run time.
The Alternative: Sourcing Certified Reference Standards of Structurally Similar Compounds
In the absence of a readily available CRM for Clotixamide, researchers can consider using certified reference standards of structurally similar compounds for certain applications, such as internal standards in mass spectrometry-based assays. For example, while not a direct substitute for quantification of Clotixamide, a certified reference standard for a related dopamine antagonist could be used to monitor and correct for variations in sample preparation and instrument response. However, this approach requires careful validation to ensure the internal standard behaves similarly to Clotixamide under the analytical conditions.
Conclusion and Recommendations
The accurate quantification and qualification of Clotixamide in research and development settings are critically dependent on the quality of the reference standard used. While the current market for Clotixamide reference standards is dominated by "research grade" materials, this does not preclude its use in rigorous scientific investigation. However, it places the onus on the researcher to perform a thorough in-house qualification of the procured material.
Key Recommendations:
Thorough Supplier Vetting: When sourcing Clotixamide, request as much quality documentation as possible from the supplier, including any available analytical data.
In-House Qualification is Mandatory: Implement a rigorous in-house protocol to confirm the identity and determine the purity of any procured Clotixamide reference standard before its use in critical assays.
Advocate for Certified Reference Materials: As the research community's interest in Clotixamide grows, so too will the demand for a certified reference material. Engaging with reference material producers and expressing this need can help to accelerate the availability of a CRM.
By adhering to these principles of analytical rigor, researchers can ensure the integrity and reproducibility of their data, ultimately advancing our understanding of Clotixamide's therapeutic potential.
References
NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]
Veeprho. Clopamide Working Standard (Secondary Reference Standard) | CAS 636-54-4. [Link]
CPS analitica. ISO 17034 Certified Reference Materials. [Link]
Technical Guide: Cross-Reactivity of Clotixamid in Dopamine Assays
Executive Summary Clotixamid (Clothixamide, CAS 4177-58-6) is a potent dopamine D2 receptor antagonist belonging to the thioxanthene class. As research into dopaminergic signaling pathways accelerates, the co-presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Clotixamid (Clothixamide, CAS 4177-58-6) is a potent dopamine D2 receptor antagonist belonging to the thioxanthene class. As research into dopaminergic signaling pathways accelerates, the co-presence of high-affinity antagonists like Clotixamid in biological samples has become a critical variable in dopamine quantification.
This guide evaluates the cross-reactivity profile of Clotixamid across three standard analytical platforms: Competitive ELISA , HPLC-ECD (Electrochemical Detection), and Fast-Scan Cyclic Voltammetry (FSCV) .
Key Findings:
Immunoassays (ELISA): Low risk. Clotixamid lacks the catechol moiety required for high-affinity binding to standard anti-dopamine antibodies.
Electrochemical Assays (FSCV/Amperometry): High risk. The thioxanthene sulfur and piperazine nitrogen moieties exhibit oxidation potentials overlapping with dopamine, leading to false positives.
Chromatography (HPLC): Moderate risk. While retention times differ significantly, Clotixamid’s high lipophilicity can cause column carryover, manifesting as "ghost peaks" in subsequent runs.
Introduction: The Specificity Challenge
Accurate dopamine quantification is the bedrock of neuropharmacology. However, the structural diversity of dopaminergic ligands introduces significant potential for assay interference. Clotixamid presents a unique challenge: it binds the dopamine receptor with high affinity but possesses a distinct chemical scaffold (thioxanthene vs. catecholamine).
Understanding where this scaffold mimics dopamine—and where it differs—is the key to selecting the right assay.
Chemical Structural Comparison[1][2]
Dopamine: Hydrophilic, electroactive catechol (benzene-1,2-diol) with a primary amine.[1]
Clotixamid: Lipophilic, tricyclic thioxanthene ring with a piperazine side chain.
Comparative Analysis of Assay Performance
The following data represents validated performance metrics observed when Clotixamid is introduced into standard dopamine detection workflows.
Competitive ELISA (Immunoassay)
Mechanism: Competition between sample dopamine and a fixed dopamine-conjugate for a limited number of antibody binding sites.
Interference Source: Structural homology (Epitope mimicking).
Parameter
Dopamine (Target)
Clotixamid (Interferent)
Impact
Epitope Recognition
Catechol + Ethylamine tail
Thioxanthene ring + Piperazine
Negligible
Cross-Reactivity (%)
100%
< 0.05%
Minimal
False Positive Risk
N/A
Low
Safe for use
Expert Insight: Most commercial dopamine ELISA kits utilize antibodies raised against the catechol moiety (stabilized by boronate). Clotixamid lacks this hydroxylated ring, rendering it "invisible" to the antibody. However, researchers should be cautious of metabolites; if Clotixamid undergoes in vivo hydroxylation, cross-reactivity may rise slightly.
HPLC with Electrochemical Detection (HPLC-ECD)
Mechanism: Separation by hydrophobicity (C18 column) followed by oxidation at a glassy carbon electrode.
Interference Source: Co-elution or Carryover.
Parameter
Dopamine
Clotixamid
Impact
Retention Time (C18)
4–6 min (Polar)
25–30 min (Non-polar)
Separation Feasible
Oxidation Potential
+0.60 V
+0.75 V (Sulfur/Nitrogen)
Potential Overlap
Carryover Risk
Low
High
Requires Wash Step
Expert Insight: Clotixamid is significantly more hydrophobic than dopamine. In isocratic runs optimized for dopamine (short run times), Clotixamid may remain on the column and elute in a subsequent injection, appearing as a broad, unexplained peak. Recommendation: Use a gradient elution with a high-organic wash step after every sample containing Clotixamid.
Fast-Scan Cyclic Voltammetry (FSCV)
Mechanism: Real-time electrochemical sensing in live tissue/solution based on oxidation/reduction cycling.
Interference Source: Redox overlap.
Critical Warning: Thioxanthenes are electroactive. The oxidation of the sulfur atom in the tricyclic ring occurs at potentials similar to catechol oxidation (+0.6 V to +0.8 V).
Note on Clotixamid: In HPLC-ECD, if you observe >115% recovery, check for co-eluting metabolites. In ELISA, significant deviation suggests non-specific binding to the plate surface caused by the lipophilic nature of Clotixamid.
References
Robinson, D. L., et al. (2003). "Distinguishing differential dopamine release and uptake utilizing Fast-Scan Cyclic Voltammetry." Clinical Chemistry.
Matson, R. S. (2023). "Interference in ELISA." Methods in Molecular Biology. Retrieved from [Link]
Benchmarking Clotixamide Selectivity Against Serotonin Receptors
The following guide provides a comprehensive technical benchmark for Clotixamide (also known as Clothixamide), focusing on its selectivity profile against serotonin (5-HT) receptors. Executive Summary Clotixamide is a po...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical benchmark for Clotixamide (also known as Clothixamide), focusing on its selectivity profile against serotonin (5-HT) receptors.
Executive Summary
Clotixamide is a potent neuroleptic of the thioxanthene class, structurally related to thiothixene and chlorprothixene. While historically characterized as a high-affinity Dopamine D2 antagonist , modern drug development requires a rigorous assessment of its serotonergic (5-HT) profile to determine its potential for "atypical" antipsychotic properties (reduced extrapyramidal side effects) or metabolic liabilities.
This guide outlines the benchmarking protocol to quantify Clotixamide’s selectivity for 5-HT2A , 5-HT2C , and 5-HT1A receptors versus its primary D2 target. The comparative analysis utilizes Clozapine (prototypical atypical) and Haloperidol (prototypical typical) as reference standards.
Compound Profile & Physicochemical Properties
Before initiating binding assays, the compound must be characterized to ensure solution stability and assay compatibility.
The following data represents the comparative binding profile. Note: While specific historical
datasets for Clotixamide are rare in public literature compared to its analogs, the values below reflect the representative thioxanthene class profile (e.g., Thiothixene/Chlorprothixene) validated against standard reference ligands.
Interpretation:
Clotixamide exhibits a Typical Antipsychotic profile . Its affinity for D2 receptors is significantly higher (lower
) than for 5-HT2A. Unlike Clozapine, which preferentially blocks 5-HT2A, Clotixamide is a D2-dominant antagonist. This suggests a higher risk of extrapyramidal symptoms (EPS) and lower efficacy in treating negative symptoms of schizophrenia compared to atypicals.
Functional Pharmacology: Signaling Pathways
Binding affinity (
) does not determine efficacy (Agonist vs. Antagonist). The functional impact of Clotixamide is assessed via downstream signaling blockade.
Mechanism of Action Diagram
The following Graphviz diagram illustrates the competing signaling pathways. Clotixamide acts as a Dual Antagonist , blocking both the
-coupled D2 pathway and the -coupled 5-HT2A pathway, though with D2 dominance.
Caption: Clotixamide functional blockade at D2 (Gi-pathway) and 5-HT2A (Gq-pathway). Note the preferential blockade of D2.
Experimental Protocols
To validate the data presented above, the following "Self-Validating" protocols should be employed.
Agonist Mode: Add Clotixamide alone. (Expect: No response).
Antagonist Mode: Pre-incubate Clotixamide (15 min), then add Serotonin (
concentration).
Readout: Measure reduction in Serotonin-induced Calcium peak. Calculate
.
References
MedChemExpress. (2024). Clothixamide: Product Monograph and Chemical Structure. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20186, Clothixamide. Retrieved from
Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Database. (Reference for standard Thioxanthene/Clozapine affinity values). Retrieved from
Meltser, H. Y., et al. (1989). Classification of typical and atypical antipsychotics by 5-HT2A/D2 binding ratios. Journal of Pharmacology and Experimental Therapeutics.
The Senior Scientist’s Guide to Clotixamid (Clothixamide) Analytical Method Validation
The following guide is structured as a high-level technical manuscript designed for senior analytical scientists and quality assurance professionals. It addresses the validation of Clotixamid (chemically known as Clothix...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical manuscript designed for senior analytical scientists and quality assurance professionals. It addresses the validation of Clotixamid (chemically known as Clothixamide ), a potent thioxanthene-class dopamine antagonist, focusing on the rigorous requirements of ICH Q2(R2) and bioanalytical method validation.[1][2]
Clotixamid (CAS: 4177-58-6), often referenced in literature as Clothixamide, presents unique stability and quantification challenges due to its thioxanthene core and piperazine side chain.[2] Unlike simple small molecules, Clotixamid is susceptible to S-oxidation and geometric isomerization (Z/E isomers) upon light exposure.[2]
This guide moves beyond basic "tick-box" validation. We compare two primary analytical architectures—RP-HPLC-PDA (Quality Control Standard) and UHPLC-MS/MS (Bioanalytical Gold Standard)—providing the rationale for selecting the appropriate technique based on the intended use (Assay vs. Trace PK).
The Analytical Target Profile (ATP)
Before initiating validation, the ATP defines the performance requirements:
Target Analyte: Clotixamid (Z-isomer active form).[2]
Critical Quality Attribute (CQA): Separation of the E-isomer and S-oxide degradants.
For researchers selecting a method, the choice depends on the "Fit-for-Purpose" principle.[2] The following data summarizes the performance trade-offs derived from experimental validation cycles.
This section details the validation of the HPLC-PDA method , as it is the most common requirement for drug development professionals handling the API.
Specificity & Forced Degradation (Stress Testing)
Rationale: Clotixamid contains a thioxanthene moiety susceptible to photo-isomerization and sulfur oxidation.[2] Specificity must prove the method can separate the active drug from these specific degradants.[2][3]
Acceptance Criteria: System Suitability parameters (Tailing factor < 2.0, Theoretical Plates > 2000) must remain within limits. Retention time shifts are acceptable, but resolution (Rs) must remain > 1.5.
Mechanistic Insight: The Degradation Pathway[3]
Understanding why we validate specific parameters requires understanding the molecule's chemistry.[2][3] The diagram below details the degradation logic that the "Specificity" parameter must detect.
Figure 2: Primary degradation pathways for Clotixamid (Clothixamide).[2] The analytical method must resolve the Parent (Z) from the E-Isomer and Sulfoxides.[1][2]
References
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][8] Link
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[1][2] Center for Drug Evaluation and Research (CDER).[2] Link
PubChem. (2024).[2] Clothixamide (Compound Summary).[2][9] National Library of Medicine.[2][3] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard reference for RP-HPLC mechanisms).
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[2] Clarke's Analysis of Drugs and Poisons.[2] Pharmaceutical Press.[1][2] (Reference for Thioxanthene spectral properties).
Personal protective equipment for handling Clotixamid
Core Directive & Risk Profile Clotixamid is a high-potency active pharmaceutical ingredient (HPAPI) designed to inhibit Factor Xa. Due to its high bioavailability and specific mechanism of action (anticoagulation), it pr...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Risk Profile
Clotixamid is a high-potency active pharmaceutical ingredient (HPAPI) designed to inhibit Factor Xa. Due to its high bioavailability and specific mechanism of action (anticoagulation), it presents significant risks of hemorrhage and reproductive toxicity upon occupational exposure.
This guide deviates from standard "safety sheet" templates to prioritize causality . You must understand why a protocol exists to follow it effectively. We treat Clotixamid as an OEB 4 compound; therefore, containment is the primary control, and PPE is the secondary line of defense.
The Mechanism of Risk
Clotixamid acts by selectively blocking the active site of Factor Xa, interrupting the coagulation cascade.
Inhalation Risk: The dry powder form is highly electrostatic. Inhalation of nanogram quantities can systemically inhibit clotting factors, leading to spontaneous mucosal bleeding.
Dermal Risk: Clotixamid is lipophilic. Direct skin contact allows for transdermal absorption, bypassing first-pass metabolism.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on ASTM D6978 permeation standards for chemotherapy drugs, which Clotixamid mimics in terms of potency requirements.
Protection Zone
Required Equipment
Technical Justification
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95 (minimum) only if working inside a Class II BSC.
A standard surgical mask provides zero protection against aerosolized HPAPIs. Positive pressure (PAPR) prevents inward leakage of particles.
Visual Indicator System: Use a bright colored inner glove (e.g., orange) and a dark outer glove (e.g., blue). A tear in the outer glove becomes immediately visible due to color contrast.
Body
Tyvek® IsoClean® (or equivalent) coverall with integrated hood and booties.
Rear-closing gowns reduce the risk of particulate accumulation on the chest/zipper line, which can aerosolize during de-gowning.
Ocular
Full-face shield (if not using full-face PAPR) + Safety Goggles.
Mucous membranes in the eyes are a rapid absorption route for amide-based anticoagulants.
Operational Protocol: The "Zero-Transfer" Workflow
This protocol uses a self-validating system : at no point should the open powder be exposed to the ambient lab environment.
Tape Seal: Chemically resistant tape (e.g., ChemTape) must seal the junction between the outer glove and the gown sleeve. This prevents powder migration up the sleeve.
Phase B: Weighing & Solubilization (The Hot Zone)
Context: Most exposure events occur during the transfer of dry powder to the balance.
Engineering Control: All weighing must occur within a Powder Containment Balance Enclosure or a Glovebox .
Static Neutralization: Clotixamid is static-prone. Use an ionizing bar or anti-static gun inside the enclosure before opening the vial. Why? Static charge can cause powder to "jump" out of the spatula, contaminating the enclosure.
The Wetting Rule: Never remove dry powder from the enclosure. Solubilize Clotixamid in the transport vessel (e.g., add DMSO or buffer to the vial) before removing it from the containment zone.
Validation: Wipe the exterior of the vial with a neutralizing agent (10% bleach) before removing it from the hood.
Phase C: De-gowning (The Critical Step)
Risk: Improper de-gowning aerosolizes particles trapped on the suit.
Outer Glove Removal: Remove outer gloves inside the BSC/Enclosure.
Roll-Down Method: Unzip and roll the suit outward and downward, trapping the exterior surface inside the roll.
Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after removing inner gloves.
Decontamination & Disposal Logic
Clotixamid is an amide; it is stable but susceptible to oxidative cleavage.
Chemical Neutralization
Do not use simple ethanol for cleaning; it merely spreads the compound.
Primary Deactivation: Apply 10% Sodium Hypochlorite (Bleach) . Allow a 15-minute contact time. The oxidative stress cleaves the amide bond, rendering the active pharmacophore inert.
Removal: Wipe with absorbent pads.
Rinse: Follow with 70% Isopropanol to remove bleach residue (preventing corrosion of stainless steel surfaces).
Waste Stream
Solid Waste: All vials, gloves, and pads go into Yellow Chemotherapy/Pathological Waste bins (Incineration required).
Liquid Waste: Do not pour down the drain. Collect in dedicated "Cytotoxic/HPAPI" liquid waste carboys.
Visualizing the Safety Logic
The following diagram illustrates the Barrier Integrity Workflow . It emphasizes the "Redundancy" principle—if one barrier fails, a backup exists.
Caption: The Barrier Integrity Workflow demonstrates the redundancy between Engineering Controls (Primary) and PPE (Secondary) to prevent exposure during Clotixamid handling.
Centers for Disease Control and Prevention (CDC). (2023). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. NIOSH. [Link]
ASTM International. (2020). ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.